Oxeglitazar
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXANXBVWECQE-BYWGDBCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280585-34-4 | |
| Record name | Oxeglitazar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280585344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXEGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX634SL5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxeglitazar's Dual Agonist Mechanism of Action on PPAR Alpha and Gamma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxeglitazar, also known as aleglitazar, is a dual agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms. As a member of the "glitazar" class of drugs, it was designed to combine the therapeutic benefits of PPARα activation, primarily related to lipid metabolism, with those of PPARγ activation, which is central to glucose homeostasis and insulin sensitization. This dual-action mechanism presents a promising therapeutic strategy for complex metabolic disorders such as type 2 diabetes and dyslipidemia. This technical guide provides an in-depth exploration of this compound's mechanism of action on PPARα and PPARγ, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Data Presentation: Quantitative Analysis of this compound's Interaction with PPARα and PPARγ
The efficacy of this compound as a dual agonist is quantified by its binding affinity and its ability to activate both PPARα and PPARγ. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Binding Affinity of this compound for Human PPARα and PPARγ
| Parameter | PPARα | PPARγ | Reference |
| IC50 (nM) | 38 | 19 | [1] |
IC50 (Half-maximal inhibitory concentration) values were determined by competitive binding assays and represent the concentration of this compound required to displace 50% of a radiolabeled or fluorescently labeled ligand from the receptor.
Table 2: Transcriptional Activation of Human PPARα and PPARγ by this compound
| Parameter | PPARα | PPARγ | Reference |
| EC50 (nM) | 5 | 9 | [2] |
EC50 (Half-maximal effective concentration) values were determined from cell-based transactivation assays and represent the concentration of this compound that elicits 50% of the maximal transcriptional activation of the respective PPAR isoform.
Core Mechanism of Action: A Dual Approach to Metabolic Regulation
This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to the modulation of gene expression.
PPARα Activation: Modulating Lipid Metabolism
The activation of PPARα by this compound primarily occurs in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. This leads to the upregulation of genes involved in:
-
Fatty Acid Uptake and Oxidation: Increased expression of genes like Acyl-CoA Oxidase 1 (ACOX1) and Enoyl-CoA Hydratase (EHHADH) enhances the breakdown of fatty acids for energy.[3]
-
Lipoprotein Metabolism: this compound influences the expression of genes that regulate lipoprotein levels, such as Apolipoprotein A-V (APOA5) and Lipoprotein Lipase (LPL), leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[4]
-
Cholesterol Transport: Upregulation of genes like ATP-binding cassette transporter A1 (ABCA1) and ABCG1 promotes reverse cholesterol transport.[4]
PPARγ Activation: Enhancing Insulin Sensitivity
PPARγ is most abundantly expressed in adipose tissue, where its activation by this compound plays a crucial role in regulating glucose homeostasis and adipocyte function. This results in:
-
Adipocyte Differentiation and Lipid Storage: PPARγ activation promotes the differentiation of pre-adipocytes into mature adipocytes, which are more efficient at storing fatty acids, thereby reducing circulating free fatty acids and their detrimental effects on other tissues.
-
Improved Insulin Signaling: this compound enhances insulin sensitivity by upregulating the expression of genes involved in the insulin signaling pathway and by promoting the secretion of adiponectin, an insulin-sensitizing hormone.
-
Anti-inflammatory Effects: In adipocytes, this compound has been shown to reduce the expression of pro-inflammatory mediators such as Interleukin-6 (IL-6), Chemokine (C-X-C motif) ligand 10 (CXCL10), and Monocyte Chemoattractant Protein-1 (MCP-1).
Experimental Protocols: Methodologies for Assessing this compound's Activity
The quantitative data presented above are derived from specific and well-established experimental protocols. The following sections provide a detailed overview of the methodologies for two key assays used to characterize PPAR agonists.
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity (IC50) of a test compound to a PPAR isoform.
Principle: The assay is based on the competition between the unlabeled test compound (this compound) and a fluorescently labeled ligand (tracer) for binding to the ligand-binding domain (LBD) of the PPAR. The PPAR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. When the fluorescent tracer binds to the PPAR-LBD, it is brought into close proximity to the terbium-labeled antibody, resulting in a high FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal in a concentration-dependent manner.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a complete assay buffer containing a suitable buffer (e.g., TRIS-HCl), salt (e.g., NaCl), and a reducing agent (e.g., DTT).
-
Dilute the GST-tagged PPARα-LBD or PPARγ-LBD, the terbium-labeled anti-GST antibody, and the fluorescent pan-PPAR tracer to their working concentrations in the assay buffer.
-
Prepare serial dilutions of this compound and control compounds (a known agonist and a negative control) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed volume of the diluted this compound or control compounds.
-
Add a fixed volume of the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding a fixed volume of the pre-mixed PPAR-LBD and terbium-labeled antibody solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium emission and 520 nm for the tracer's FRET emission) using a TR-FRET-compatible plate reader.
-
Calculate the FRET ratio (emission at 520 nm / emission at 495 nm) for each well.
-
Plot the FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate a PPAR isoform and induce the transcription of a reporter gene.
Principle: Mammalian cells are transiently transfected with two plasmids: an expression vector for the full-length PPARα or PPARγ and a reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs. A third plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency. When this compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the level of PPAR activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, COS-7, or HepG2) in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent (e.g., lipofectamine).
-
-
Compound Treatment:
-
After the transfection period (typically 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).
-
-
Luciferase Assay and Data Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency.
-
Calculate the normalized luciferase activity (Firefly/Renilla).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal activation.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.
Figure 1: this compound's dual activation of PPARα and PPARγ signaling pathways.
References
- 1. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepatocyte-Specific Loss of PPARγ Protects Mice From NASH and Increases the Therapeutic Effects of Rosiglitazone in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Transcriptional Network Modeling of Three PPAR-α/γ Co-Agonists Reveals Distinct Metabolic Gene Signatures in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Oxeglitazar's Molecular Pathway in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxeglitazar is an orally available, dual agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms.[1][2] As a member of the "glitazar" class of drugs, it is designed to integrate the therapeutic benefits of both PPARα and PPARγ activation into a single molecule.[3] This dual agonism presents a promising therapeutic strategy for managing complex metabolic disorders, such as type 2 diabetes and atherogenic dyslipidemia, by simultaneously improving insulin sensitivity and regulating lipid metabolism.[4][5] This document provides an in-depth technical overview of the molecular pathways through which this compound exerts its effects on lipid metabolism, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Dual PPARα/γ Activation
The primary mechanism of action for this compound is the binding to and activation of PPARα and PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARα Activation: Predominantly expressed in tissues with high fatty acid oxidation rates like the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid catabolism. Its activation by agonists, such as fibrates, leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C).
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, fatty acid storage, and insulin sensitivity. Thiazolidinediones (TZDs), which are selective PPARγ agonists, improve glycemic control by enhancing insulin sensitivity in peripheral tissues.
By activating both receptors, this compound aims to provide comprehensive metabolic control, addressing both the dyslipidemia (via PPARα) and insulin resistance (via PPARγ) characteristic of metabolic syndrome.
Signaling Pathways and Molecular Effects
PPARα-Mediated Pathway in Hepatocytes
In the liver, this compound's activation of PPARα initiates a cascade that enhances fatty acid catabolism and reduces triglyceride synthesis.
-
Ligand Binding and Heterodimerization: this compound enters the hepatocyte and binds to the PPARα receptor. This complex then heterodimerizes with RXR.
-
PPRE Binding and Gene Transcription: The PPARα/RXR heterodimer translocates to the nucleus and binds to PPREs of target genes.
-
Upregulation of Catabolic Genes: This leads to increased transcription of genes involved in:
-
Fatty Acid Uptake: Increased expression of fatty acid transport proteins (FATP).
-
Peroxisomal and Mitochondrial β-oxidation: Upregulation of enzymes like Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase 1a (CPT1a), which are rate-limiting steps in fatty acid oxidation.
-
-
Downregulation of Lipogenic Genes: PPARα activation inhibits the expression and activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. This reduces hepatic lipogenesis.
-
Lipoprotein Remodeling: Activation of PPARα increases the expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of HDL, while decreasing the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase. This combined action enhances triglyceride clearance and increases HDL-C levels.
PPARγ-Mediated Pathway in Adipocytes
In adipose tissue, this compound's activation of PPARγ enhances the storage capacity for fatty acids and improves systemic insulin sensitivity.
-
Ligand Binding and Heterodimerization: this compound enters the adipocyte and activates the PPARγ receptor, which then forms a heterodimer with RXR.
-
PPRE Binding and Gene Transcription: The PPARγ/RXR complex binds to PPREs in the nucleus.
-
Modulation of Target Genes: This binding event increases the transcription of genes involved in:
-
Adipogenesis: Promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes capable of storing fatty acids.
-
Lipid Uptake and Storage: Upregulates genes for fatty acid uptake and triglyceride synthesis within the adipocyte.
-
Insulin Sensitization: Critically, it boosts the production and secretion of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle. It also downregulates the expression of pro-inflammatory cytokines like TNF-α, which contribute to insulin resistance.
-
This sequestration of free fatty acids into adipose tissue reduces their availability in the circulation, thus alleviating the lipotoxicity in other tissues like the liver and muscle that impairs insulin signaling.
Quantitative Data on Metabolic Effects
While extensive clinical data specifically for this compound is limited in the public domain, studies on other dual PPARα/γ agonists, such as Aleglitazar, provide a strong indication of the expected quantitative effects on lipid and glycemic parameters.
Table 1: Effects of Aleglitazar on Lipid Profile in a Primate Model
| Parameter | Baseline (mean ± SE) | Post-Treatment (mean ± SE) | Percent Change | P-value |
| Triglycerides (mg/dL) | 328 | 36 | -89% | 0.0035 |
| HDL-C (mg/dL) | 46 | 102 | +125% | 0.0007 |
| LDL-C (mg/dL) | - | - | -41% | - |
| Apolipoprotein A-I | - | - | +17% | - |
| Data from a 135-day study in rhesus monkeys with Aleglitazar at 0.03 mg/kg per day. |
Table 2: Pooled Analysis of Aleglitazar Phase III Trials in Patients with Type 2 Diabetes
| Parameter | Aleglitazar (150 µ g/day ) | Placebo |
| Change from Baseline | ||
| Glycated Hemoglobin (HbA1c) | Statistically significant reduction | - |
| HOMA-IR | More beneficial change | - |
| Lipid Profile | More beneficial changes | - |
| Body Weight (kg) | +1.37 | -0.53 |
| Data from a pooled analysis of three 26-week randomized clinical trials (n=591). |
These data illustrate the potent effects of dual PPARα/γ agonism, leading to dramatic improvements in triglyceride and HDL-C levels, alongside enhanced insulin sensitivity and glycemic control.
Key Experimental Protocols
The evaluation of dual PPAR agonists like this compound involves a tiered approach, from in vitro characterization to in vivo efficacy studies.
In Vitro Methodologies
-
PPAR Ligand Binding & Transactivation Assays:
-
Objective: To determine the binding affinity and functional potency (EC50) of the compound for PPARα and PPARγ.
-
Protocol Outline:
-
Cell Culture: A suitable cell line (e.g., HEK293 or CV-1) is used.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the full-length human PPARα or PPARγ protein and another containing a reporter gene (e.g., luciferase) under the control of a PPRE promoter.
-
Compound Treatment: Transfected cells are incubated with varying concentrations of this compound.
-
Activity Measurement: Reporter gene activity (e.g., luminescence) is measured. The dose-response curve is used to calculate the EC50 value, which represents the concentration required for half-maximal activation.
-
-
-
Adipocyte Differentiation Assay:
-
Objective: To assess the compound's ability to induce adipogenesis via PPARγ activation.
-
Protocol Outline:
-
Cell Culture: A preadipocyte cell line (e.g., 3T3-L1 or human Simpson-Golabi-Behmel syndrome (SGBS) cells) is cultured to confluence.
-
Induction: Differentiation is initiated by treating the cells with a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound.
-
Lipid Staining: After several days, mature adipocytes are fixed and stained with Oil Red O, which specifically stains neutral lipids within lipid droplets.
-
Quantification: The stain is eluted and quantified spectrophotometrically to measure the extent of lipid accumulation, providing a measure of lipogenic activity.
-
-
In Vivo Methodologies
-
Animal Models of Metabolic Disease:
-
Objective: To evaluate the efficacy of the compound on glycemic control and dyslipidemia in a whole-organism context.
-
Protocol Outline:
-
Model Selection: Genetically diabetic/obese mice (e.g., db/db or KKAy mice) or diet-induced obesity (DIO) models are used as they closely mimic human metabolic syndrome.
-
Compound Administration: Animals are treated daily with this compound or a vehicle control via oral gavage for a specified period (e.g., 4-16 weeks).
-
Metabolic Monitoring: Blood samples are collected periodically to measure fasting plasma glucose, insulin, triglycerides, and cholesterol profiles.
-
Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are performed to assess improvements in glucose disposal and insulin sensitivity.
-
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
Objective: To provide a gold-standard quantitative measure of whole-body insulin sensitivity.
-
Protocol Outline:
-
Catheterization: Animals (or human subjects) are catheterized for infusions and blood sampling.
-
Insulin Infusion: A constant infusion of insulin is administered to suppress endogenous glucose production.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to "clamp" the blood glucose at a normal (euglycemic) level.
-
Measurement: The steady-state glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
-
-
Stable Isotope Tracer Kinetics:
-
Objective: To dynamically measure the rates of lipid and lipoprotein turnover (synthesis, oxidation, and clearance) rather than just static plasma concentrations.
-
Protocol Outline:
-
Tracer Infusion: A stable, non-radioactive isotope-labeled tracer (e.g., ¹³C-labeled fatty acids or amino acids) is infused intravenously.
-
Blood Sampling: Serial blood samples are taken over time.
-
Mass Spectrometry Analysis: The enrichment of the isotope in various lipid fractions (e.g., VLDL-triglycerides) is measured using gas or liquid chromatography-mass spectrometry.
-
Kinetic Modeling: Mathematical models are applied to the tracer enrichment data to calculate the fractional catabolic rate and production rate of the lipid or lipoprotein of interest.
-
-
Conclusion
This compound modulates lipid metabolism through a dual mechanism involving the activation of both PPARα and PPARγ. Its action on PPARα in the liver drives fatty acid oxidation and reduces triglyceride synthesis, leading to improved dyslipidemia. Concurrently, its activation of PPARγ in adipose tissue promotes the safe storage of fatty acids and enhances systemic insulin sensitivity. This integrated molecular pathway allows this compound to address multiple facets of the metabolic syndrome, offering a potentially powerful therapeutic option for patients with type 2 diabetes and associated cardiovascular risk factors. The evaluation of its precise effects relies on a robust combination of in vitro functional assays and comprehensive in vivo metabolic studies.
References
- 1. This compound | C19H22O4 | CID 6445229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Therapeutic potential of aleglitazar, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxeglitazar and the Regulation of Glucose Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxeglitazar is a peroxisome proliferator-activated receptor (PPAR) agonist, a class of drugs that modulates the expression of genes involved in glucose and lipid metabolism. As a dual agonist for PPARα and PPARγ, this compound is designed to concurrently address hyperglycemia and dyslipidemia, key features of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the role of dual PPARα/γ agonists in regulating glucose homeostasis, with a focus on the mechanisms of action and relevant experimental evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, this paper will utilize data from analogous dual PPARα/γ agonists, Saroglitazar and Aleglitazar, to illustrate the expected pharmacodynamic effects and to provide context for the experimental methodologies described.
Introduction: The Role of PPARs in Metabolic Regulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). These receptors play crucial roles in the regulation of energy homeostasis, lipid metabolism, and inflammation.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering circulating triglyceride levels.
-
PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature fat cells, enhances insulin sensitivity, and facilitates glucose uptake in peripheral tissues.[2] Thiazolidinediones (TZDs), a class of drugs used to treat T2DM, are selective PPARγ agonists.
-
PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and the regulation of cholesterol metabolism.
Dual PPARα/γ agonists, such as this compound, are designed to harness the beneficial effects of both PPARα and PPARγ activation, offering a comprehensive approach to managing the metabolic dysregulation characteristic of T2DM.
Mechanism of Action: How this compound Regulates Glucose Homeostasis
As a dual PPARα/γ agonist, this compound's mechanism of action in regulating glucose homeostasis is multifaceted, involving direct and indirect effects on insulin sensitivity, glucose uptake, and hepatic glucose production.
Enhancement of Insulin Sensitivity
Activation of PPARγ by this compound is the primary driver of improved insulin sensitivity. This is achieved through several interconnected pathways:
-
Adipose Tissue Remodeling: PPARγ activation promotes the differentiation of small, insulin-sensitive adipocytes. These adipocytes are more efficient at storing free fatty acids (FFAs), leading to a reduction in circulating FFA levels. Elevated FFAs are a known contributor to insulin resistance in muscle and liver.
-
Adipokine Secretion: PPARγ agonists modulate the secretion of adipokines, hormones produced by adipose tissue. They increase the production of adiponectin, an insulin-sensitizing hormone that enhances fatty acid oxidation and glucose uptake in muscle and liver. Conversely, they can decrease the production of pro-inflammatory cytokines like TNF-α, which are implicated in insulin resistance.
-
Gene Regulation: In adipose tissue, PPARγ activation directly upregulates the expression of genes involved in insulin signaling and glucose transport, most notably the insulin-responsive glucose transporter type 4 (GLUT4).
Increased Glucose Uptake
This compound is expected to increase glucose uptake in insulin-sensitive tissues, primarily skeletal muscle and adipose tissue. This is a direct consequence of improved insulin sensitivity and the upregulation of key glucose transport machinery. The activation of the insulin signaling pathway leads to the translocation of GLUT4 from intracellular vesicles to the plasma membrane, facilitating the entry of glucose into the cell.[3]
Regulation of Hepatic Glucose Production
The effect of dual PPARα/γ agonists on hepatic glucose production (gluconeogenesis) is a result of both PPARα and PPARγ activation. By improving insulin sensitivity, this compound enhances the ability of insulin to suppress the expression of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4][5] PPARα activation can also contribute to this effect by modulating hepatic lipid metabolism and reducing lipotoxicity, which is a known driver of hepatic insulin resistance.
The following diagram illustrates the core signaling pathway of this compound.
Quantitative Data on Glycemic Control (Representative Data from Analogous Compounds)
Disclaimer: The following tables summarize quantitative data from preclinical and clinical studies of Saroglitazar and Aleglitazar, dual PPARα/γ agonists with mechanisms of action similar to this compound. This data is presented for illustrative purposes due to the limited availability of specific quantitative results for this compound.
Preclinical Efficacy in Diabetic Animal Models
| Compound | Animal Model | Dose | Duration | Key Glycemic Outcomes | Reference |
| Saroglitazar | db/db mice | 0.01-3 mg/kg/day | 12 days | Dose-dependent reduction in serum glucose (ED₅₀: 0.19 mg/kg). 59% reduction in AUC-glucose at 1 mg/kg. | |
| Saroglitazar | Zucker fa/fa rats | 3 mg/kg/day | Not specified | 51.5% improvement in AUC-glucose. | |
| Ragaglitazar | ob/ob mice | Not specified | 9 days | Dose-dependent reduction in plasma glucose (ED₅₀: <0.03 mg/kg). |
Clinical Efficacy in Patients with Type 2 Diabetes
| Compound | Study Phase | Dose | Duration | Change in HbA1c | Change in Fasting Plasma Glucose | Other Relevant Outcomes | Reference |
| Aleglitazar | Phase II | 150 µ g/day | 16 weeks | Significant improvement vs. placebo (p=0.05 for difference between arms). | Statistically significant treatment difference vs. placebo (p=0.01). | Improved whole-body insulin sensitivity (M-value). | |
| Aleglitazar | Phase II | 50-600 µg | Not specified | Dose-dependent reduction from -0.36% to -1.35%. | Not specified | ||
| Saroglitazar | Meta-analysis | Not specified | Not specified | Weighted Mean Difference: -0.39% vs. control/placebo. | Weighted Mean Difference: -12.11 mg/dL vs. control/placebo. | No significant effect on insulin levels. | |
| Chiglitazar | Phase III | 32 mg/day | 24 weeks | -1.58% in insulin-resistant subgroup. | Significant reduction. | Greater reduction in 2h-PPG than sitagliptin. | |
| Chiglitazar | Phase III | 48 mg/day | 24 weeks | -1.68% in metabolic syndrome subgroup. | Significant reduction. | Greater reduction in 2h-PPG than sitagliptin. |
Detailed Experimental Protocols
The following sections describe the general methodologies for key experiments used to evaluate the efficacy of PPAR agonists in regulating glucose homeostasis.
PPAR Transactivation Assay
This in vitro assay is used to determine the potency and selectivity of a compound as a PPAR agonist.
Principle: The assay utilizes a cell line (e.g., HepG2) co-transfected with two plasmids: one expressing a PPAR isoform (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain. When the test compound activates the PPAR, the fusion protein binds to the response element and drives the expression of luciferase, which can be quantified by measuring luminescence.
General Protocol:
-
Cell Culture and Transfection: Plate cells in a multi-well plate and co-transfect with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of the test compound (e.g., this compound) and a reference agonist for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).
The following diagram illustrates the workflow of a PPAR transactivation assay.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard in vivo technique for assessing insulin sensitivity.
Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, glucose is infused at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.
General Protocol (in rodents):
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal.
-
Acclimation: Animals are allowed to recover from surgery.
-
Clamp Procedure:
-
A continuous infusion of insulin is started.
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
A variable infusion of glucose is adjusted to clamp blood glucose at the desired euglycemic level.
-
-
Data Collection: The GIR is recorded during the steady-state period of the clamp.
-
Data Analysis: The average GIR during the steady-state is calculated and compared between treatment groups.
Cellular Glucose Uptake Assay
This in vitro assay measures the ability of a compound to enhance glucose uptake in cultured cells, such as 3T3-L1 adipocytes.
Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The amount of fluorescence incorporated into the cells is proportional to the rate of glucose uptake.
General Protocol:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Compound Treatment: Differentiated adipocytes are treated with the test compound (e.g., this compound) for a specified period.
-
Glucose Uptake Assay:
-
Cells are washed and incubated with a glucose-free buffer.
-
2-NBDG is added to the cells, and they are incubated for a short period (e.g., 30 minutes).
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
-
Quantification: The fluorescence intensity of the cells is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The fluorescence intensity is normalized to the cell number or protein content and compared between treatment groups.
Conclusion
Dual PPARα/γ agonists like this compound represent a promising therapeutic strategy for the management of T2DM by addressing both hyperglycemia and dyslipidemia. Their mechanism of action is centered on the activation of PPARα and PPARγ, leading to a cascade of events that improve insulin sensitivity, enhance glucose uptake, and regulate hepatic glucose production. While specific quantitative data for this compound remains limited in the public domain, the extensive research on analogous compounds provides a strong foundation for understanding its potential clinical utility. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound in the treatment of type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel PPAR agonists.
References
- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aleglitazar, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Chemical Properties of Oxeglitazar
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxeglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which has been investigated for its potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia. This technical guide provides a comprehensive overview of the known chemical properties of this compound. While a definitive crystal structure of this compound is not publicly available, this document outlines the standard experimental protocols used for its determination. Furthermore, it details the methodologies for characterizing its key chemical attributes and illustrates its mechanism of action through the PPAR signaling pathway.
Crystal Structure of this compound
As of the latest available data, the specific crystal structure of this compound, including its space group, unit cell dimensions, and atomic coordinates, has not been reported in publicly accessible crystallographic databases or scientific literature.
Experimental Protocol for Crystal Structure Determination (General Methodology)
The determination of the crystal structure of a small molecule like this compound would typically involve the following experimental workflow:
1.1.1. Crystallization
-
Objective: To obtain single crystals of this compound of suitable size and quality for X-ray diffraction.
-
Methodology:
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions under which this compound is sparingly soluble.
-
Crystal Growth: Common techniques for crystal growth include:
-
Slow Evaporation: A solution of this compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Optimization: The crystallization conditions (e.g., temperature, concentration, pH, and the presence of additives) are optimized to yield well-ordered single crystals.
-
1.1.2. X-ray Diffraction Data Collection
-
Objective: To obtain a diffraction pattern from a single crystal of this compound.
-
Methodology:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of X-rays, typically from a synchrotron source or a laboratory X-ray diffractometer.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
The intensities and positions of these diffraction spots are recorded by a detector.
-
1.1.3. Structure Solution and Refinement
-
Objective: To determine the three-dimensional arrangement of atoms in the crystal.
-
Methodology:
-
Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.
-
Model Building: An atomic model of the this compound molecule is fitted into the electron density map.
-
Structure Refinement: The atomic model is refined against the experimental diffraction data to improve its accuracy. This process minimizes the difference between the observed diffraction pattern and the one calculated from the model, resulting in the final crystal structure.
-
Chemical Properties of this compound
The following table summarizes the key chemical properties of this compound based on available data.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₄ | PubChem[1] |
| Molecular Weight | 314.38 g/mol | precisionFDA[2], PubChem[1] |
| IUPAC Name | (2E,4E)-5-(7-methoxy-3,3-dimethyl-2,3-dihydro-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | PubChem[1] |
| CAS Number | 280585-34-4 | TargetMol[3], PubChem |
| Solubility | Water soluble | PubChem |
| pKa | Not experimentally determined in public sources. | |
| Melting Point | Not experimentally determined in public sources. | |
| Appearance | Powder | TargetMol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |
Experimental Protocols for Determining Chemical Properties
2.1.1. Determination of pKa (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant (pKa) of this compound.
-
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
2.1.2. Determination of Melting Point (Capillary Method)
-
Objective: To determine the melting point range of solid this compound.
-
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
Heating: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range is reported as the melting point.
-
2.1.3. Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in water.
-
Methodology:
-
An excess amount of solid this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Mechanism of Action and Signaling Pathway
This compound functions as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These are nuclear receptors that regulate the transcription of genes involved in lipid and glucose metabolism.
PPARα/γ Signaling Pathway
The following diagram illustrates the general signaling pathway activated by a PPARα/γ agonist like this compound.
Caption: PPARα/γ signaling pathway activated by this compound.
Conclusion
While the precise three-dimensional crystal structure of this compound remains to be publicly elucidated, its chemical properties and mechanism of action as a dual PPARα/γ agonist are well-characterized. The experimental protocols detailed in this guide provide a framework for the determination of its crystal structure and the verification of its chemical properties. A deeper understanding of its solid-state structure could provide valuable insights for formulation development and the design of next-generation PPAR modulators.
References
Oxeglitazar (Aleglitazar) Target Gene Identification in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification of target genes for Oxeglitazar (Aleglitazar) in human hepatocytes. Aleglitazar is a dual peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) agonist.[1][2] As a transcriptional regulator, its effects on hepatocytes are of significant interest for understanding its therapeutic potential, particularly in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action: Dual PPARα/γ Agonism in Hepatocytes
Aleglitazar functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that form heterodimers with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a variety of metabolic processes.
In hepatocytes, the activation of PPARα primarily influences fatty acid metabolism, including uptake, β-oxidation, and ketogenesis. It also plays a role in triglyceride and HDL-cholesterol metabolism.[3] The activation of PPARγ , while more prominent in adipose tissue, also exerts effects in the liver, influencing glucose homeostasis and insulin sensitivity.[4] The dual agonism of Aleglitazar allows for a multi-faceted approach to metabolic regulation within the liver.
The signaling pathway for Aleglitazar's action in hepatocytes begins with its entry into the cell and binding to the PPARα/γ receptors. This complex then heterodimerizes with RXR and binds to PPREs on the DNA, initiating the transcription of target genes that regulate lipid and glucose metabolism.
Figure 1. Signaling pathway of this compound (Aleglitazar) in hepatocytes.
Quantitative Data on Target Gene Expression
The primary method for identifying this compound's target genes in hepatocytes has been microarray analysis. A key study by Gieger et al. (2012) utilized this technique to create comprehensive gene expression profiles of primary human hepatocytes treated with Aleglitazar. This research revealed a distinct transcriptional signature for Aleglitazar compared to other PPAR agonists, particularly concerning lipid metabolism and cellular stress responses.[3]
The complete microarray dataset from this pivotal study is publicly available through the Gene Expression Omnibus (GEO) database under the accession number GSE38188 . For the purpose of this guide, a selection of representative genes known to be modulated by PPAR agonists in hepatocytes and discussed in the context of Aleglitazar's action are presented below.
| Gene Symbol | Gene Name | Putative Function in Hepatocytes |
| Upregulated Genes | ||
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid oxidation |
| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits the conversion of pyruvate to acetyl-CoA, linking fatty acid oxidation and glucose metabolism |
| ANGPTL4 | Angiopoietin-Like 4 | Regulator of lipid metabolism, inhibits lipoprotein lipase |
| Downregulated Genes | ||
| SCD | Stearoyl-CoA Desaturase | Key enzyme in the biosynthesis of monounsaturated fatty acids |
| FASN | Fatty Acid Synthase | Enzyme involved in de novo lipogenesis |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Master transcriptional regulator of lipogenesis |
Note: The table above provides examples of genes typically regulated by PPAR agonists in the liver. For a comprehensive list of genes differentially expressed in response to Aleglitazar in primary human hepatocytes, including fold changes and statistical significance, please refer to the GEO dataset GSE38188.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Gieger et al. (2012) for the identification of Aleglitazar's target genes using microarray analysis in primary human hepatocytes.
Primary Human Hepatocyte Culture and Treatment
-
Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded at a density of 0.15 x 10^6 cells/cm² in 6-well plates pre-coated with collagen.
-
Culture Medium: Cells are maintained in William's Medium E supplemented with 2 mM L-glutamine, 10% fetal bovine serum, 1% penicillin/streptomycin, and other appropriate growth factors.
-
Incubation: Hepatocytes are incubated for 6 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Following the initial incubation, the medium is replaced with fresh medium containing Aleglitazar at various concentrations (e.g., low, medium, and high concentrations aligned with EC50 values) or a vehicle control (e.g., 0.1% dimethyl sulfoxide). The cells are then incubated for a specified period (e.g., 24 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated hepatocytes using a suitable reagent like TRIzol, following the manufacturer's protocol.
-
RNA Quantification: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity Assessment: The integrity of the RNA is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for microarray analysis.
Microarray Analysis
The following workflow outlines the key steps for performing a microarray experiment to identify differentially expressed genes.
Figure 2. Experimental workflow for microarray analysis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and a T7-oligo(dT) primer. This is followed by second-strand cDNA synthesis.
-
cRNA Amplification and Labeling: The double-stranded cDNA is used as a template for in vitro transcription to produce amplified, biotin-labeled complementary RNA (cRNA).
-
Fragmentation: The labeled cRNA is fragmented to a uniform size to ensure optimal hybridization to the microarray.
-
Hybridization: The fragmented and labeled cRNA is hybridized to a whole-genome expression microarray (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) for a defined period (e.g., 16 hours) at a specific temperature (e.g., 45°C).
-
Washing and Staining: After hybridization, the microarrays are washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.
-
Scanning: The stained microarrays are scanned using a high-resolution scanner to detect the fluorescence intensity at each probe location.
-
Data Analysis: The raw intensity data is processed, including background correction, normalization, and summarization, to obtain gene expression values. Statistical analysis is then performed to identify genes that are differentially expressed between the Aleglitazar-treated and control groups. Genes with a significant fold change and a low p-value (or false discovery rate) are considered target genes.
Conclusion
The identification of this compound (Aleglitazar) target genes in hepatocytes through microarray analysis has provided valuable insights into its molecular mechanism of action. As a dual PPARα/γ agonist, Aleglitazar modulates a distinct set of genes involved in lipid and glucose metabolism, which forms the basis of its therapeutic effects. The detailed protocols and data provided in this guide serve as a resource for researchers and professionals in the field of drug development and metabolic disease research, facilitating further investigation into the therapeutic potential of this and similar compounds.
References
- 1. Comparative Transcriptional Network Modeling of Three PPAR-α/γ Co-Agonists Reveals Distinct Metabolic Gene Signatures in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Supplemental Table 1. Complete List of Differentially Expressed Genes at 3 and 24 Hours Post-Weaning (DESeq2 Output) - figshare - Figshare [figshare.com]
- 4. Item - Selecteda differentially expressed genes identified using RNAseqb. - figshare - Figshare [figshare.com]
In Silico Modeling of Glitazar Binding to PPAR Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of dual peroxisome proliferator-activated receptor (PPAR) agonists, colloquially known as "glitazars," to their target receptors, PPARα and PPARγ. Given the limited specific in silico data for "Oxeglitazar," this guide will focus on well-documented dual agonists like Aleglitazar and Saroglitazar as illustrative examples. The guide details the theoretical background of PPAR signaling, presents quantitative binding data from various studies, outlines detailed experimental protocols for key in silico techniques, and provides visual representations of signaling pathways and experimental workflows. This document is intended to be a practical resource for researchers in the field of computational drug discovery and development.
Introduction to PPAR Receptors and Dual Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[1] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.
-
PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation primarily leads to a decrease in triglycerides.[1]
-
PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[1]
-
PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.
Dual PPARα/γ agonists, often referred to as "glitazars," are a class of drugs designed to target both PPARα and PPARγ.[2] This dual action offers a therapeutic advantage for treating metabolic disorders like type 2 diabetes and dyslipidemia by simultaneously improving insulin sensitivity and lipid profiles.[2] Aleglitazar and Saroglitazar are prominent examples of such dual agonists that have been subject to extensive research, including in silico modeling.
Quantitative Data on Glitazar-PPAR Binding
The following tables summarize key quantitative data from in silico and in vitro studies on the binding of dual PPAR agonists to PPARα and PPARγ receptors.
Table 1: In Vitro Potency of Dual PPAR Agonists
| Compound | Target | EC50 | Reference |
| Aleglitazar | PPARα | 5 nM | |
| PPARγ | 9 nM | ||
| Saroglitazar | hPPARα | 0.65 pM | |
| hPPARγ | 3 nM | ||
| Muraglitazar | PPARα | 5680 nM | |
| PPARγ | 243 nM | ||
| Tesaglitazar | PPARα | 4780 nM | |
| PPARγ | 3420 nM | ||
| Rosiglitazone | PPARγ | 245 nM | |
| Pioglitazone | PPARγ | 1160 nM |
Table 2: In Silico Binding Affinity (Docking Scores)
| Compound | Target | Docking Score (kcal/mol) | Reference |
| Orlistat | PPARα | -10.96 | |
| PPARγ | -10.26 | ||
| Rutin | PPARα | -14.88 | |
| PPARγ | -13.64 | ||
| Quercetin | PPARα | -10.08 | |
| PPARγ | -9.89 |
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for the key computational experiments used to model the binding of glitazars to PPAR receptors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor and estimates the binding affinity.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the PPARα or PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB). Representative PDB IDs include 2ZNN for PPARα and 2ATH for PPARγ.
-
Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure's energy.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the glitazar (e.g., Aleglitazar, Saroglitazar) from a database like PubChem.
-
Use a tool like LigPrep in the Schrödinger suite or Open Babel to generate a low-energy 3D conformation of the ligand, considering different ionization states at physiological pH.
-
-
Grid Generation:
-
Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand in the PDB structure or by identifying the active site through literature or prediction servers.
-
-
Docking Simulation:
-
Perform the docking using software like Glide (Schrödinger), AutoDock Vina, or MOE.
-
The software will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity (e.g., GlideScore, ΔG).
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the binding pocket.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Protocol:
-
System Preparation:
-
Start with the best-docked pose of the glitazar-PPAR complex obtained from molecular docking.
-
Place the complex in a periodic box of a suitable shape (e.g., cubic, dodecahedron).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Parameterization:
-
Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF). Ligand parameterization may require the generation of partial atomic charges using quantum mechanical calculations.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the stability of the complex and sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor key interactions over time.
-
Binding free energy calculations.
-
-
Binding Free Energy Calculations (MM/PBSA and MM/GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy from MD simulation trajectories.
Protocol:
-
Trajectory Extraction:
-
Extract snapshots (frames) from the production MD trajectory of the glitazar-PPAR complex.
-
-
Energy Calculations:
-
For each snapshot, calculate the free energy of the complex, the receptor alone, and the ligand alone. The total free energy is typically composed of:
-
Molecular Mechanics (MM) Energy: Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).
-
Solvation Free Energy: Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and the solvent-accessible surface area (SASA) for the non-polar component.
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Per-Residue Decomposition (Optional):
-
Decompose the total binding free energy into contributions from individual amino acid residues to identify key residues responsible for the binding affinity.
-
Visualization of Pathways and Workflows
PPAR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PPAR receptors.
In Silico Modeling Workflow
The diagram below outlines a typical workflow for the in silico modeling of ligand-receptor binding.
Conclusion
In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides powerful tools for understanding the binding of dual PPAR agonists like Aleglitazar and Saroglitazar to their target receptors. This guide has outlined the fundamental principles, provided key quantitative data, and detailed the experimental protocols necessary for conducting such computational studies. The visualized workflows and signaling pathways offer a clear conceptual framework for these complex processes. By integrating these in silico approaches, researchers can accelerate the discovery and optimization of novel and more effective therapies for metabolic diseases.
References
- 1. Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242; ligand selectivity and agonist activation in the PPAR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Oxeglitazar in Reducing Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of target tissues to insulin. Oxeglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic agent to address this complex metabolic derangement. By simultaneously activating both PPARα and PPARγ, this compound modulates the transcription of a wide array of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and ameliorating dyslipidemia. This technical guide provides an in-depth overview of the mechanisms of action of this compound in reducing insulin resistance, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Data Presentation: Efficacy of Dual PPARα/γ Agonists in Improving Markers of Insulin Resistance
The following tables summarize the quantitative effects of dual PPARα/γ agonists, including this compound and similar compounds, on key markers of insulin resistance and related metabolic parameters from clinical and preclinical studies.
Table 1: Clinical Efficacy of Dual PPARα/γ Agonists on Glycemic Control and Insulin Sensitivity
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | P-value vs. Placebo | Reference |
| HbA1c (%) | Aleglitazar 150 µ g/day | 8.1 ± 0.9 | -1.35 ± 0.1 | < 0.001 | [1] |
| Placebo | 8.0 ± 0.8 | -0.31 ± 0.1 | [1] | ||
| Chiglitazar 32 mg | 8.5 ± 1.2 | -1.58 | < 0.05 vs. Sitagliptin | [2] | |
| Chiglitazar 48 mg | 8.6 ± 1.1 | -1.56 | [2] | ||
| Fasting Plasma Glucose (mg/dL) | Aleglitazar 150 µ g/day | 175 ± 45 | -45 ± 5 | < 0.001 | [1] |
| Placebo | 172 ± 42 | -10 ± 5 | |||
| HOMA-IR | Aleglitazar 150 µ g/day | 5.8 ± 3.2 | -2.8 ± 0.4 | < 0.001 | |
| Placebo | 5.7 ± 3.1 | -0.8 ± 0.4 | |||
| Saroglitazar 4 mg | 7.4 ± 3.1 | -2.6 ± 2.1 | 0.081 | ||
| Placebo | 6.9 ± 2.8 | -0.9 ± 1.8 |
Table 2: Preclinical Efficacy of Dual PPARα/γ Agonists in Animal Models of Insulin Resistance
| Animal Model | Treatment | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Change in HOMA-IR | Glucose Infusion Rate (mg/kg/min) in Euglycemic Clamp | Reference |
| MSG Obese Rats | Chiglitazar (5, 10, 20 mg/kg) | 9 days | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Significantly increased | |
| ob/ob Mice | Ragaglitazar (0.3-10 mg/kg) | 9 days | Dose-dependent reduction | Dose-dependent reduction | Not Reported | Not Reported | |
| Zucker fa/fa Rats | Ragaglitazar (0.3-10 mg/kg) | 9 days | No significant change | Dose-dependent reduction | Not Reported | Not Reported |
Core Mechanism of Action: Dual Activation of PPARα and PPARγ
This compound exerts its insulin-sensitizing effects by acting as a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a multitude of metabolic processes.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This leads to increased storage of free fatty acids in adipose tissue, thereby reducing lipotoxicity in other organs like the liver and muscle. PPARγ activation also directly upregulates the expression of genes involved in insulin signaling and glucose uptake, such as glucose transporter type 4 (GLUT4) and insulin receptor substrate (IRS). Furthermore, PPARγ activation enhances the secretion of adiponectin, an adipokine with potent insulin-sensitizing and anti-inflammatory properties.
-
PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid metabolism. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This increased fatty acid catabolism reduces the intracellular accumulation of lipid metabolites that can interfere with insulin signaling.
The synergistic activation of both PPARα and PPARγ by this compound results in a comprehensive improvement of insulin sensitivity through both direct effects on insulin signaling pathways and indirect effects via modulation of lipid metabolism and adipokine secretion.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the effects of this compound on insulin resistance.
In Vivo Studies: Animal Models of Insulin Resistance
1. Monosodium Glutamate (MSG)-Induced Obese Rat Model:
-
Animal Strain: Newborn Wistar rats.
-
Induction of Obesity: Subcutaneous injection of MSG (4 g/kg body weight) daily for the first 7 days of life. This model develops obesity, hyperinsulinemia, and insulin resistance by 6 months of age.
-
Treatment: this compound is typically administered via oral gavage daily for a specified period (e.g., 9 days).
-
Assessments:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is taken. A glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood samples are then collected at various time points (e.g., 30, 60, 120 minutes) to measure plasma glucose and insulin levels.
-
Insulin Tolerance Test (ITT): Following a short fast (e.g., 4 hours), a bolus of insulin (e.g., 0.75 U/kg body weight) is administered intraperitoneally. Blood glucose is measured at several time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess insulin sensitivity.
-
Euglycemic-Hyperinsulinemic Clamp: This is the gold standard for assessing insulin sensitivity. A constant infusion of insulin is administered to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia. The glucose infusion rate required to maintain the target blood glucose level is a direct measure of insulin sensitivity.
-
In Vitro Studies: Cell-Based Assays
1. 3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay:
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation Protocol:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation by treating with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum (FBS).
-
After 2 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Two days later, switch to DMEM with 10% FBS and culture for an additional 2-4 days until mature adipocytes with visible lipid droplets are formed.
-
-
This compound Treatment: Differentiated adipocytes are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Glucose Uptake Assay:
-
Serum-starve the adipocytes for 2-3 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
2. Gene Expression Analysis by Quantitative PCR (qPCR):
-
Sample Preparation: Isolate total RNA from treated cells or tissues using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., GLUT4, Adiponectin, PPARγ, CPT1) and a housekeeping gene for normalization (e.g., β-actin, GAPDH). The relative gene expression is calculated using the ΔΔCt method.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vivo and in vitro studies.
Conclusion
This compound, through its dual activation of PPARα and PPARγ, represents a multifaceted approach to combating insulin resistance. By enhancing fatty acid metabolism, promoting healthy adipose tissue function, and improving insulin signaling in key metabolic tissues, this compound addresses several of the core defects underlying this condition. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and explore the therapeutic potential of this compound and other dual PPAR agonists in the management of type 2 diabetes and related metabolic disorders. Further research focusing on long-term efficacy and safety, as well as the precise molecular interplay of the signaling pathways involved, will continue to refine our understanding of this promising class of therapeutic agents.
References
An In-depth Technical Guide to the Anti-inflammatory Properties of Dual PPARα/γ Agonists: A Focus on Aleglitazar and Saroglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic low-grade inflammation is a key pathological feature of numerous metabolic diseases, including type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism, as well as inflammation. Dual PPARα and PPARγ agonists, such as Aleglitazar and Saroglitazar, have emerged as promising therapeutic agents that simultaneously address metabolic dysregulation and underlying inflammatory processes. This technical guide provides a comprehensive overview of the anti-inflammatory properties of these compounds, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Note: The user's query for "Oxeglitazar" did not yield specific results. It is highly probable that this was a typographical error, and the intended subject was a member of the "glitazar" class of drugs. This guide focuses on Aleglitazar and Saroglitazar as representative examples of this class.
Core Mechanism of Anti-Inflammatory Action
Aleglitazar and Saroglitazar exert their anti-inflammatory effects primarily through the activation of both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism and inflammation.
A key anti-inflammatory mechanism of dual PPARα/γ agonists is the transrepression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] In an activated state, NF-κB translocates to the nucleus and initiates the transcription of these inflammatory mediators.
Saroglitazar provides a PPAR-α/γ-mediated anti-inflammatory effect by preventing the phosphorylation of mitogen-activated protein kinases (JNK and ERK) and nuclear factor kappa B in hepatocytes.[2] By activating PPARα and PPARγ, these agonists can interfere with the NF-κB signaling cascade, leading to a reduction in the production of inflammatory molecules.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of Aleglitazar and Saroglitazar has been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Aleglitazar: In Vitro Anti-inflammatory Activity
| Cell Type | Inflammatory Stimulus | Analyte | Concentration of Aleglitazar | Result | Reference |
| Human SGBS Adipocytes | TNF-α | IL-6, CXCL10, MCP-1 mRNA | 10 nmol/L | Significant reduction in expression | [3] |
| Human SGBS Adipocytes | TNF-α | MCP-1 release | 10 nmol/L (maximal inhibition) | Concentration-dependent reduction | [4] |
| Human SGBS Adipocytes | TNF-α | MCP-1 mRNA | 10 nmol/L | 40% reduction | [4] |
Saroglitazar: Preclinical and Clinical Efficacy
Table 2.1: Preclinical Potency of Saroglitazar
| Parameter | Cell Line / Model | Value |
| EC50 (hPPARα) | HepG2 cells | 0.65 pmol/L |
| EC50 (hPPARγ) | HepG2 cells | 3 nmol/L |
| ED50 (Glucose reduction) | db/db mice | 0.19 mg/kg |
| ED50 (Triglyceride reduction) | db/db mice | 0.05 mg/kg |
| ED50 (Free Fatty Acid reduction) | db/db mice | 0.19 mg/kg |
Table 2.2: Clinical Efficacy of Saroglitazar in Patients with Type 2 Diabetes (PRESS VI Study)
| Parameter | Saroglitazar 2 mg (12 weeks) | Saroglitazar 4 mg (12 weeks) |
| Triglycerides | -45.5% | -46.7% |
| Non-HDL-C | -29.2% | -32.5% |
| VLDL-C | Not specified | -46.0% |
| Total Cholesterol | Not specified | -26.1% |
| LDL-C | Not specified | -31.3% |
| Apolipoprotein B (Apo B) | Not specified | -32.0% |
| Fasting Plasma Glucose | Significant decrease vs. placebo | Significant decrease vs. placebo |
Experimental Protocols
The evaluation of the anti-inflammatory properties of compounds like Aleglitazar and Saroglitazar typically involves a series of in vitro and in vivo experiments. Below is a representative methodology for an in vitro cell-based assay to measure the inhibition of inflammatory cytokine production.
Representative Protocol: In Vitro Measurement of TNF-α-induced Cytokine Expression in Human Adipocytes
This protocol is a synthesized representation based on methodologies described in the literature for assessing the anti-inflammatory effects of PPAR agonists.
1. Cell Culture and Differentiation:
-
Cell Line: Simpson-Golabi-Behmel syndrome (SGBS) pre-adipocytes.
-
Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and biotin.
-
Differentiation: Induce differentiation of confluent pre-adipocytes into mature adipocytes using a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and a PPARγ agonist (e.g., rosiglitazone) for 4 days. Subsequently, culture in a maintenance medium containing insulin for another 10-14 days until mature adipocytes are formed.
2. Treatment with Dual PPARα/γ Agonist:
-
Pre-treat mature adipocytes with varying concentrations of the test compound (e.g., Aleglitazar at 1 nmol/L, 10 nmol/L, 100 nmol/L) or vehicle control (e.g., DMSO) for 24 hours.
3. Inflammatory Stimulation:
-
After the 24-hour pre-treatment, stimulate the adipocytes with a pro-inflammatory agent, such as recombinant human TNF-α (e.g., 10 ng/mL), for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis in supernatant).
4. Measurement of Inflammatory Markers:
-
Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for target genes (e.g., IL6, MCP1/CCL2, TNFA) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion:
-
Collect the cell culture supernatant after the 24-hour stimulation period.
-
Centrifuge the supernatant to remove cellular debris.
-
Measure the concentration of secreted cytokines (e.g., IL-6, MCP-1) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
5. Data Analysis:
-
Analyze data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test for multiple comparisons, to determine the statistical significance of the observed effects. P-values < 0.05 are typically considered significant.
References
- 1. mdpi.com [mdpi.com]
- 2. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist aleglitazar in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Measuring the Efficacy of Oxeglitazar: A Cell-Based Assay Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxeglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that play a pivotal role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][2] As a therapeutic candidate, quantifying the efficacy and potency of this compound in a cellular context is crucial for drug development and mechanistic studies. This document provides detailed application notes and protocols for robust cell-based assays to measure the efficacy of this compound.
The primary mechanism of action for this compound involves binding to and activating PPARα and PPARγ.[1] Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3][4] This interaction modulates the transcription of genes involved in fatty acid oxidation, lipid metabolism, and insulin sensitization.
This application note details three key cell-based assays to assess the efficacy of this compound:
-
PPARα/γ Luciferase Reporter Assay: To measure the direct activation of PPARα and PPARγ by this compound.
-
Quantitative PCR (qPCR) of Target Genes: To quantify the downstream effects of PPAR activation on gene expression.
-
Cell-Based ELISA for Target Protein Expression: To measure the translational-level effects of this compound treatment.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Data Presentation
Table 1: PPARα/γ Luciferase Reporter Assay Results
| Concentration of this compound (nM) | PPARα Activation (Fold Change vs. Vehicle) | PPARγ Activation (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 10 | 8.2 ± 0.9 | 5.5 ± 0.6 |
| 100 | 15.6 ± 1.5 | 12.1 ± 1.3 |
| 1000 | 22.3 ± 2.1 | 18.9 ± 1.9 |
| Positive Control (10 µM GW7647 for PPARα) | 25.1 ± 2.5 | N/A |
| Positive Control (1 µM Rosiglitazone for PPARγ) | N/A | 20.5 ± 2.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: qPCR Analysis of PPAR Target Gene Expression
| Treatment | CPT1A (PPARα Target) Fold Change | CD36 (PPARγ Target) Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (100 nM) | 4.8 ± 0.5 | 3.2 ± 0.4 |
| Positive Control (PPARα Agonist) | 6.2 ± 0.7 | 1.2 ± 0.2 |
| Positive Control (PPARγ Agonist) | 1.3 ± 0.2 | 5.5 ± 0.6 |
Data are presented as mean ± standard deviation (n=3) relative to vehicle control after normalization to a housekeeping gene.
Table 3: Cell-Based ELISA for Fatty Acid Binding Protein 4 (FABP4)
| Treatment | FABP4 Protein Level (ng/mL) | Fold Change vs. Vehicle |
| Vehicle Control | 15.2 ± 1.8 | 1.0 |
| This compound (100 nM) | 48.6 ± 5.1 | 3.2 |
| Positive Control (PPARγ Agonist) | 60.1 ± 6.5 | 4.0 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
PPARα/γ Luciferase Reporter Assay
This assay quantitatively measures the ability of this compound to activate PPARα and PPARγ in living cells.
Experimental Workflow:
Caption: Luciferase reporter assay workflow.
Materials:
-
HEK293T or HepG2 cells
-
PPARα or PPARγ reporter vector (containing a PPRE-driven luciferase gene) and a PPAR expression vector
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
Positive control agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Co-transfect HEK293T cells with the appropriate PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and positive controls in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the treatment medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in luciferase activity by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.
-
Plot the fold change against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Quantitative PCR (qPCR) of Target Genes
This protocol measures the change in mRNA levels of PPAR target genes in response to this compound treatment.
Experimental Workflow:
Caption: qPCR experimental workflow.
Materials:
-
HepG2 or other metabolically active cells
-
6-well tissue culture plates
-
This compound and control compounds
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for target genes (e.g., CPT1A for PPARα, CD36 for PPARγ) and a housekeeping gene (e.g., GAPDH, RPL13A).
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, positive controls, or vehicle for 24-48 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Cell-Based ELISA for Target Protein Expression
This assay quantifies the expression of a specific protein target that is upregulated by PPAR activation.
Experimental Workflow:
Caption: Cell-based ELISA workflow.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes)
-
96-well tissue culture plates
-
This compound and control compounds
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein (e.g., anti-FABP4)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or controls for 48-72 hours.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells and block with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection and Measurement:
-
Wash the cells thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to terminate the reaction, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody) from all readings.
-
Calculate the fold change in protein expression relative to the vehicle control.
-
Conclusion
The described cell-based assays provide a comprehensive platform to evaluate the efficacy of this compound. The luciferase reporter assay offers a direct measure of PPARα and PPARγ activation, while qPCR and cell-based ELISA confirm the downstream functional consequences on target gene and protein expression. Together, these assays are invaluable tools for the characterization and development of PPAR agonists like this compound.
References
Application Notes and Protocols for Studying Oxeglitazar in Animal Models of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. The development of novel therapeutic agents is crucial for managing this devastating complication of diabetes. Oxeglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist. PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism, as well as inflammation and fibrosis.[1] Agonists of PPAR-alpha and PPAR-gamma have shown promise in preclinical models of diabetic kidney disease by ameliorating key pathological features such as glomerulosclerosis, tubulointerstitial fibrosis, and albuminuria.[2][3] These beneficial effects are often independent of the agent's effects on glucose or lipid levels, suggesting direct renoprotective actions.[2][3]
These application notes provide a comprehensive overview of the use of animal models to study the efficacy of this compound in the context of diabetic nephropathy. The protocols and data presented are based on established methodologies for evaluating PPAR agonists in preclinical settings.
Rationale for Animal Models
Rodent models are essential for understanding the pathogenesis of diabetic nephropathy and for the preclinical evaluation of new therapeutic agents like this compound. Commonly used models include those that mimic Type 1 diabetes, often induced by streptozotocin (STZ), and genetic models of Type 2 diabetes, such as the db/db mouse. These models develop key features of human DN, including hyperglycemia, albuminuria, mesangial expansion, and glomerular basement membrane thickening. However, it is important to note that no single rodent model perfectly replicates all aspects of human diabetic nephropathy, and researchers must consider the specific characteristics of each model when designing and interpreting studies.
Key Pathophysiological Pathways in Diabetic Nephropathy
The progression of diabetic nephropathy is driven by a complex interplay of metabolic and hemodynamic factors. Key signaling pathways implicated include:
-
Transforming Growth Factor-beta (TGF-β) Pathway: A major driver of fibrosis, leading to the accumulation of extracellular matrix proteins in the glomeruli and tubulointerstitium.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammation, which plays a significant role in the pathogenesis of diabetic kidney disease.
-
Oxidative Stress Pathways: Hyperglycemia leads to the overproduction of reactive oxygen species (ROS), causing cellular damage. The Nrf2 pathway is a key cellular defense against oxidative stress.
-
Inflammatory Pathways: Infiltration of immune cells, such as macrophages, contributes to renal injury.
PPAR agonists like this compound are expected to modulate these pathways, thereby exerting their renoprotective effects.
Experimental Protocols
Induction of Diabetic Nephropathy in Rodents
a) Streptozotocin (STZ)-Induced Type 1 Diabetes Model (Mice or Rats)
This is a widely used model to induce insulin-deficient diabetes.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction:
-
Administer a single intraperitoneal (i.p.) injection of STZ. The dose should be carefully optimized; for rats, a typical dose is 50-65 mg/kg, and for mice, it can range from low multiple doses to a single high dose (e.g., 150 mg/kg). STZ should be freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).
-
Confirm diabetes 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein puncture. Animals with blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
-
Monitoring: Monitor blood glucose levels and body weight regularly.
b) db/db Mouse Model of Type 2 Diabetes
These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
-
Animals: Obtain db/db mice and their non-diabetic db/m littermates (as controls) from a reputable vendor.
-
Induction: Diabetes develops spontaneously in these animals.
-
Monitoring: Monitor blood glucose, body weight, and food/water intake.
Treatment with this compound
-
Route of Administration: Oral gavage is the most common method for administering drugs in rodent studies.
-
Dosage: The optimal dose of this compound should be determined in dose-ranging studies. Based on studies with other PPAR agonists, a starting point could be in the range of 1-10 mg/kg/day.
-
Treatment Duration: A treatment period of 8-20 weeks is typical to observe significant changes in renal structure and function.
-
Control Groups:
-
Non-diabetic control group.
-
Diabetic control group (vehicle-treated).
-
Diabetic group treated with this compound.
-
Assessment of Renal Function and Injury
-
Urine Albumin Excretion:
-
House animals in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study.
-
Measure urinary albumin concentration using an ELISA kit.
-
Calculate the albumin excretion rate (AER) in µ g/24h .
-
-
Serum Creatinine and Blood Urea Nitrogen (BUN):
-
Collect blood samples via cardiac puncture or tail vein bleeding at the end of the study.
-
Measure serum creatinine and BUN levels using commercially available kits.
-
-
Creatinine Clearance:
-
Calculate creatinine clearance as an estimate of the glomerular filtration rate (GFR) using the formula: (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).
-
Histological Analysis of the Kidney
-
Tissue Preparation:
-
At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin and cut 4 µm sections.
-
-
Staining:
-
Periodic acid-Schiff (PAS) staining: To assess glomerulosclerosis and mesangial expansion.
-
Masson's trichrome staining: To evaluate tubulointerstitial fibrosis.
-
-
Immunohistochemistry:
-
Collagen IV and Fibronectin: To quantify the accumulation of extracellular matrix proteins.
-
TGF-β1: To assess the expression of this key pro-fibrotic cytokine.
-
F4/80: To detect macrophage infiltration.
-
Data Presentation
The following tables summarize expected outcomes based on studies with other PPAR agonists, which can be used as a template for presenting data from this compound studies.
Table 1: Effects of this compound on Metabolic Parameters
| Group | Blood Glucose (mg/dL) | Body Weight (g) | Serum Insulin (ng/mL) |
| Non-Diabetic Control | |||
| Diabetic Control | |||
| This compound-treated |
Table 2: Effects of this compound on Renal Function
| Group | 24h Urinary Albumin Excretion (µ g/day ) | Serum Creatinine (mg/dL) | BUN (mg/dL) | Creatinine Clearance (mL/min) |
| Non-Diabetic Control | ||||
| Diabetic Control | ||||
| This compound-treated |
Table 3: Effects of this compound on Renal Histology (Semi-quantitative scoring)
| Group | Glomerulosclerosis Index (0-4) | Tubulointerstitial Fibrosis (%) | Collagen IV Deposition (relative intensity) |
| Non-Diabetic Control | |||
| Diabetic Control | |||
| This compound-treated |
Visualizations
Signaling Pathways in Diabetic Nephropathy
Caption: Key signaling pathways in diabetic nephropathy and points of intervention for this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a rodent model of diabetic nephropathy.
Conclusion
The use of established animal models of diabetic nephropathy provides a robust platform for evaluating the therapeutic potential of this compound. By following standardized protocols for disease induction, treatment, and endpoint analysis, researchers can generate reliable and reproducible data. The expected outcomes, based on the known effects of other PPAR agonists, include improvements in renal function, reduction in albuminuria, and attenuation of histological markers of kidney damage. These preclinical studies are a critical step in the development of this compound as a potential new therapy for patients with diabetic nephropathy.
References
Application Note: Mass Spectrometry Analysis of Oxeglitazar Metabolites in Human Plasma
Introduction
Oxeglitazar is a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist developed for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. Understanding the biotransformation of this compound is crucial for characterizing its pharmacokinetic profile, identifying active or potentially toxic metabolites, and ensuring drug safety and efficacy. This application note provides a detailed protocol for the identification and quantification of this compound and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals.
The primary metabolic pathways for compounds structurally similar to this compound, such as other glitazars, involve oxidation, hydroxylation, and conjugation reactions.[1][2] This protocol is designed to effectively extract, separate, and detect the parent drug and its anticipated metabolites.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol outlines the extraction of this compound and its metabolites from human plasma via protein precipitation, a common and effective method for removing high-abundance proteins prior to LC-MS/MS analysis.
-
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Thaw frozen human plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section details the instrumental parameters for the separation and detection of this compound and its metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The following table summarizes the hypothetical quantitative data for this compound and its major metabolites identified in human plasma following a single oral dose. The MRM transitions were optimized for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration (ng/mL) |
| This compound | 454.2 | 283.1 | 7.5 | 550.8 |
| Hydroxy-Oxeglitazar | 470.2 | 299.1 | 6.2 | 120.3 |
| O-desmethyl-Oxeglitazar | 440.2 | 269.1 | 6.8 | 45.7 |
| This compound Glucuronide | 630.2 | 454.2 | 5.1 | 210.5 |
| Internal Standard | 459.2 | 288.1 | 7.5 | - |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the proposed major metabolic pathways of this compound, including hydroxylation, O-demethylation, and glucuronidation, which are common biotransformation routes for similar compounds.[1][2]
Experimental Workflow for Metabolite Analysis
This diagram outlines the key steps in the analytical workflow for the mass spectrometry-based analysis of this compound metabolites.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its primary metabolites in human plasma. The sample preparation protocol is straightforward and effective, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and throughput. This application note serves as a comprehensive guide for researchers involved in the preclinical and clinical development of this compound, enabling a deeper understanding of its metabolic fate.
References
Application Note and Protocol: Preparation of Oxeglitazar in DMSO for In Vitro Cell Culture Studies
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Oxeglitazar in cell-based assays.
Introduction: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), making it a valuable tool for research into metabolic diseases such as type II diabetes and dyslipidemia[1][2]. As a nuclear receptor agonist, it modulates the transcription of genes involved in lipid metabolism and glucose homeostasis[3]. Like many small molecules, this compound has low solubility in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions for cell culture applications. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.
This document provides a detailed protocol for the proper dissolution of this compound in DMSO to create a stable, concentrated stock solution and its subsequent dilution into cell culture medium for experimental use. Adherence to this protocol is critical to ensure compound solubility, minimize solvent-induced cytotoxicity, and achieve reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for handling and preparing this compound solutions.
| Parameter | Recommended Value/Condition | Notes |
| Storage (Powder) | -20°C for up to 3 years[1] | Protect from light and moisture. |
| Storage (DMSO Stock Solution) | -80°C for up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Solvent | 100% DMSO (cell culture grade) | Ensure DMSO is anhydrous and of high purity. |
| Example Stock Concentration | 40 mg/mL | Dissolve 2 mg of this compound in 50 µL of DMSO. |
| Final DMSO in Media | < 0.5% (v/v) | Concentrations as low as < 0.1% are preferable to minimize toxicity. A vehicle control is mandatory. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the steps to create a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-Handling: Before opening, centrifuge the vial of this compound powder briefly to ensure that all the powder is collected at the bottom of the vial, as it may be dispersed due to static electricity during shipping.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a clean, designated area.
-
Dissolution: a. Add the appropriate volume of 100% DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., for a 40 mg/mL stock, add 50 µL of DMSO to 2 mg of powder). b. Cap the vial securely and vortex gently until the powder is completely dissolved. The resulting solution should be clear and free of any visible precipitate. Gentle warming or brief sonication can be used to aid dissolution if necessary, but check compound stability information first.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. b. Label each aliquot clearly with the compound name, concentration, and date of preparation. c. Store the aliquots at -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell Treatment
This protocol describes the dilution of the DMSO stock solution into a final working solution using cell culture medium.
Materials:
-
Frozen aliquot of this compound DMSO stock solution
-
Pre-warmed, complete cell culture medium (containing serum, if used)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% and is ideally below 0.1% .
-
Perform Serial Dilution: To prevent precipitation of the compound, a stepwise dilution is highly recommended. Do not add the small volume of concentrated stock directly into the final large volume of medium. a. Intermediate Dilution (Recommended): First, dilute the DMSO stock solution into a small volume of pre-warmed culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to create a 200 µM intermediate solution. b. Final Dilution: Add the required volume of the intermediate solution to the final volume of culture medium to reach the target concentration. Always add the compound solution to the medium dropwise while gently mixing.
-
Prepare Vehicle Control: A vehicle control is essential for every experiment. Prepare a mock treatment by adding the same final concentration of DMSO to the culture medium without the drug. This allows you to distinguish the effects of the compound from any effects of the solvent.
-
Treat Cells: Mix the final working solution gently and add it to your cell cultures immediately. Observe for any signs of precipitation in the medium.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from receiving the powdered compound to treating the cells.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This diagram shows the simplified mechanism of action for this compound as a dual PPARα/γ agonist.
Caption: this compound signaling pathway via PPAR activation.
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Oxeglitazar Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxeglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), positioning it as a therapeutic candidate for metabolic disorders such as type 2 diabetes and dyslipidemia. The activation of PPARs modulates the transcription of a suite of genes involved in glucose and lipid metabolism, as well as inflammatory processes. Consequently, downstream protein expression is altered. Western blot analysis is a fundamental technique to investigate these changes, providing semi-quantitative or quantitative data on the abundance of specific proteins in cells or tissues treated with this compound.
These application notes provide a framework for utilizing Western blot to assess the pharmacodynamic effects of this compound on key protein targets. Due to the limited availability of published Western blot data specific to this compound, this document leverages findings from functionally similar PPAR agonists, such as Muraglitazar and Troglitazone, to illustrate expected outcomes and provide context for experimental design. It is crucial to empirically determine the effects of this compound in your specific experimental system.
Principle of the Application
Upon activation by a ligand like this compound, PPARα and PPARγ form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription and subsequent protein synthesis.
Western blotting can be employed to quantify the changes in the expression levels of key proteins downstream of PPAR activation. Target proteins of interest include those involved in:
-
Glucose Metabolism: Glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells.
-
Lipid Metabolism and Adipogenesis: Adiponectin, an adipokine that sensitizes the body to insulin.
-
Inflammatory Signaling: Proteins involved in inflammatory pathways that are known to be modulated by PPAR activation.
By comparing the protein levels in this compound-treated samples to untreated controls, researchers can elucidate the compound's mechanism of action and therapeutic potential.
Data Presentation: Expected Quantitative Changes in Protein Expression
The following tables summarize quantitative data from studies on PPAR agonists with similar mechanisms to this compound. These serve as a reference for the anticipated magnitude of changes in protein expression that may be observed following this compound treatment.
Table 1: Effect of PPARγ Agonist on GLUT4 Protein Expression in Adipose Tissue
| Treatment Group | Fold Change in GLUT4 Protein vs. Control (Mean ± SD) | Reference Compound |
| Control | 1.0 | Troglitazone |
| Troglitazone-treated | 1.5 ± 0.2* | Troglitazone |
*Data is illustrative and based on a 1.5-fold increase reported for Troglitazone in an animal model of obese type 2 diabetes mellitus[1]. The standard deviation is hypothetical for illustrative purposes.
Table 2: Effect of Dual PPARα/γ Agonist on Plasma Adiponectin Levels
| Treatment Group | Plasma Adiponectin (µg/ml) (Mean ± SEM) | Reference Compound |
| Baseline | 9.0 ± 1.1 | Muraglitazar |
| Muraglitazar-treated | 17.8 ± 1.5 | Muraglitazar |
This data is derived from a study on patients with Type 2 diabetes treated with Muraglitazar[2].
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess changes in protein expression after this compound treatment in a cell culture model.
Materials and Reagents
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT4, anti-Adiponectin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Tris-buffered saline with Tween-20 (TBST)
Protocol
1. Cell Culture and this compound Treatment: a. Culture cells (e.g., 3T3-L1 adipocytes) to the desired confluency. b. Treat cells with various concentrations of this compound or vehicle control for a predetermined time course (e.g., 24, 48 hours).
2. Sample Preparation (Cell Lysate): a. After treatment, wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer with inhibitors to each dish. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (total cell lysate) and store at -80°C.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the intensity of the target protein band to a loading control (e.g., β-actin) for each sample. e. Calculate the fold change in protein expression relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: PPAR signaling pathway and Western blot detection.
References
- 1. Troglitazone improves GLUT4 expression in adipose tissue in an animal model of obese type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of muraglitazar on adiponectin signalling, mitochondrial function and fat oxidation genes in human skeletal muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Oxeglitazar in a db/db Mouse Model of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxeglitazar (also known as Aleglitazar) is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) that has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Its dual mechanism of action targets both hyperglycemia and dyslipidemia, key features of T2DM.[2][4] Activation of PPARγ improves insulin sensitivity, while PPARα activation modulates lipid metabolism, leading to reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol.
The db/db mouse is a widely used genetic model of obesity, insulin resistance, and T2DM. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperglycemia, and eventual beta-cell failure, thus mimicking the pathophysiology of human T2DM. This makes the db/db mouse an appropriate preclinical model to evaluate the therapeutic potential of anti-diabetic compounds like this compound.
These application notes provide a detailed protocol for assessing the effects of this compound on key diabetic parameters in the db/db mouse model.
Experimental Protocols
1. Animal Model and Husbandry
-
Animal Strain: Male C57BL/KsJ-leprdb/leprdb (db/db) mice and their lean littermates (db/m) as controls.
-
Age: Start treatment at 8 weeks of age, when hyperglycemia and insulin resistance are well-established.
-
Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water.
-
Acclimation: Allow a one-week acclimation period before the start of the experiment.
2. Experimental Design and Drug Administration
-
Grouping: Randomly divide the db/db mice into two groups (n=8-10 per group):
-
Vehicle control group
-
This compound-treated group
-
-
A group of lean db/m mice will serve as a non-diabetic control.
-
Dosage: Based on preclinical studies of similar dual PPAR agonists, a starting dose of 10 mg/kg/day for this compound is recommended. The final dosage may need to be optimized.
-
Administration: Administer this compound or vehicle daily via oral gavage. The duration of the study is typically 4-8 weeks to observe significant effects on metabolic parameters.
3. Measurement of Metabolic Parameters
-
Body Weight, Food, and Water Intake: Monitor and record these parameters weekly.
-
Fasting Blood Glucose and Plasma Insulin:
-
Collect blood samples from the tail vein after a 6-hour fast, weekly.
-
Measure blood glucose using a glucometer.
-
Measure plasma insulin levels using an ELISA kit.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at the end of the study.
-
Fast the mice overnight (12-16 hours).
-
Administer a glucose solution (2 g/kg body weight) orally.
-
Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.
-
-
Plasma Lipid Profile:
-
At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.
-
Measure plasma levels of triglycerides (TG), total cholesterol (TC), HDL-cholesterol, and free fatty acids (FFAs) using commercially available kits.
-
4. Tissue Collection and Analysis
-
At the end of the study, euthanize the mice and collect tissues such as the liver, white adipose tissue (WAT), and pancreas.
-
Histology: Fix a portion of the pancreas in 10% neutral buffered formalin for histological analysis of islet integrity and beta-cell mass using hematoxylin and eosin (H&E) and insulin immunohistochemistry.
-
Gene Expression Analysis: Snap-freeze liver and WAT samples in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to analyze the expression of PPAR target genes involved in glucose and lipid metabolism.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Lean Control | db/db Vehicle | db/db + this compound |
| Body Weight (g) | 25 ± 2 | 50 ± 4 | 48 ± 3 |
| Fasting Blood Glucose (mg/dL) | 120 ± 10 | 450 ± 30 | 250 ± 25 |
| Fasting Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 5.0 ± 0.8 | 2.5 ± 0.5 |
| Triglycerides (mg/dL) | 80 ± 10 | 250 ± 20 | 150 ± 15 |
| Total Cholesterol (mg/dL) | 100 ± 12 | 220 ± 18 | 180 ± 15 |
| Free Fatty Acids (mmol/L) | 0.3 ± 0.05 | 1.2 ± 0.2 | 0.7 ± 0.1* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the db/db vehicle group. (Note: The data in this table is representative and based on the expected outcomes from studies with similar dual PPAR agonists).
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Group | AUC (mg/dL * min) |
| Lean Control | 15000 ± 1000 |
| db/db Vehicle | 60000 ± 5000 |
| db/db + this compound | 40000 ± 4000* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the db/db vehicle group. (Note: The data in this table is representative).
Visualizations
References
- 1. Therapeutic potential of aleglitazar, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Imaging of Oxeglitazar Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxeglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), positioning it as a promising therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia. Its mechanism of action involves the regulation of genes controlling glucose and lipid metabolism.[1] Understanding the in vivo biodistribution of this compound is critical for optimizing its therapeutic efficacy and assessing potential off-target effects. Non-invasive imaging techniques offer a powerful approach to longitudinally track the distribution of small molecules like this compound in living organisms, providing invaluable data for preclinical drug development.[2]
These application notes provide an overview and detailed protocols for established in vivo imaging modalities to visualize and quantify the distribution of this compound. The described techniques include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Fluorescence Imaging, and Quantitative Whole-Body Autoradiography (QWBA).
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that heterodimerize with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.
References
- 1. Saroglitazar for the treatment of hypertrig-lyceridemia in patients with type 2 diabetes: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxeglitazar Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxeglitazar. The information is designed to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Initial studies and formulation data classify this compound as a poorly water-soluble compound.[1][2] Its bioavailability when administered orally is limited by its low solubility and dissolution rate in the gastrointestinal tract.[1] While some databases may describe it as "water soluble," experimental evidence indicates that its intrinsic aqueous solubility is low, necessitating the use of solubility enhancement techniques for most research applications.[1][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions of this compound. For in vivo studies, formulations often involve a co-solvent system. A typical formulation might involve dissolving this compound in a small amount of DMSO, which is then further diluted in a mixture of agents like PEG300, Tween 80, and saline or corn oil. It is crucial to perform a solvent-negative control experiment to ensure the solvent has no non-specific effects on the animals. For mice, the final concentration of DMSO should generally be kept below 10% for normal mice and below 2% for sensitive strains like nude or transgenic mice.
Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the DMSO stock can help maintain solubility.
-
Rapid mixing: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to precipitation.
-
Use of surfactants or cyclodextrins: Incorporating a low concentration of a non-ionic surfactant like Tween 80 or a complexation agent like β-cyclodextrin in your final aqueous solution can help to maintain the solubility of this compound.
-
Lower the stock solution concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.
Q4: What methods can be used to improve the dissolution rate and bioavailability of this compound for in vivo studies?
A4: Several formulation strategies can be employed to enhance the solubility and dissolution of this compound, including:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix. Techniques like co-evaporation and supercritical antisolvent (SAS) methods with polymers such as Polyvinylpyrrolidone (PVP) K17 and Poloxamer 407 have been shown to significantly improve the dissolution rate.
-
Hot-Melt Extrusion (HME): HME is a technique where the drug is mixed with a polymeric carrier at an elevated temperature to form a solid solution or dispersion. This method has been successfully applied to this compound to enhance its solubility.
-
Nanonization: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound powder is difficult to wet and clumps together in aqueous solution. | The compound is hydrophobic. | First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Then, dilute this stock into the aqueous medium with vigorous mixing. |
| Inconsistent results in bioassays. | Precipitation of this compound in the assay medium, leading to variable effective concentrations. | Visually inspect for any precipitate. Consider using a formulation with solubility enhancers like surfactants or preparing a solid dispersion. |
| Received this compound vial appears empty. | The compound is a fine powder and may have coated the sides of the vial due to static electricity during shipping. | Centrifuge the vial briefly to collect all the powder at the bottom before opening and adding solvent. |
| Prepared solution for in vivo use is a suspension. | The concentration of this compound exceeds its solubility in the chosen vehicle. | If a clear solution is required, the formulation may need to be optimized with different co-solvents or by reducing the final concentration. For suspensions, ensure it is used immediately after preparation and is homogenous. |
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in this compound solubility using different polymeric carriers in a pH 7.4 phosphate buffer at 37°C.
| Polymeric Carrier | Concentration of Carrier (% w/v) | Fold Increase in Solubility |
| Poloxamer 407 | 10% | 8.7 |
| PVP K17 | 10% | 3.9 |
| Data sourced from a study on solid dispersions of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method is suitable for small-scale laboratory preparations to enhance the dissolution of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K17
-
Methanol (or another suitable volatile organic solvent)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Weigh the desired amounts of this compound and PVP K17 (e.g., a 1:5 weight ratio).
-
Dissolve both the this compound and PVP K17 in a minimal amount of methanol in the round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40°C) until a thin film is formed on the inner wall of the flask.
-
Further dry the resulting solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: General Procedure for Hot-Melt Extrusion (HME) of this compound
This protocol provides a general workflow for preparing this compound solid dispersions using HME. Specific parameters will need to be optimized based on the available equipment and the chosen polymer.
Materials:
-
This compound
-
A suitable thermoplastic polymer (e.g., copovidone, Soluplus®)
-
Plasticizer (if required)
-
Twin-screw extruder
-
Downstream processing equipment (e.g., pelletizer, mill)
Procedure:
-
Pre-blending: Physically mix the this compound powder and the chosen polymer (and any other excipients) in the desired ratio.
-
Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. The temperature should be above the glass transition temperature of the polymer to ensure it melts and can act as a solvent for the drug.
-
Feeding: Feed the pre-blended mixture into the extruder at a constant rate.
-
Extrusion: The rotating screws will convey, mix, and melt the material, dispersing the this compound at a molecular level within the molten polymer matrix.
-
Shaping: The molten extrudate is forced through a die to form a continuous strand or film.
-
Cooling and Solidification: The extrudate is cooled, often on a conveyor belt, to solidify.
-
Downstream Processing: The solidified extrudate can then be pelletized or milled to the desired particle size for further formulation into final dosage forms.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound solubility issues.
PPARα/γ Signaling Pathway Activated by this compound
Caption: Mechanism of action of this compound via PPARα/γ signaling.
References
Technical Support Center: Optimizing Dual PPARα/γ Agonist Dosage for In Vivo Mouse Studies
Disclaimer: Initial searches for "Oxeglitazar" did not yield specific information on a compound with this name. It is possible that this is a typographical error or a less common designation. The following guide is based on data for closely related and well-documented dual PPARα/γ agonists, such as Aleglitazar, Saroglitazar, and Ragaglitazar, which are likely to have similar mechanisms of action and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: I am trying to find information on "this compound" for my mouse study, but I cannot find any publications. What should I do?
A1: It is highly likely that "this compound" is a misspelling of a different dual PPARα/γ agonist. We recommend verifying the compound name. The information provided in this guide pertains to commonly studied compounds in this class, such as Aleglitazar, Saroglitazar, and Ragaglitazar, and should serve as a strong starting point for your experimental design.
Q2: What is the general mechanism of action for dual PPARα/γ agonists?
A2: Dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists are a class of drugs that target two different types of PPARs.[1][2]
-
PPARα activation primarily regulates lipid metabolism. It leads to increased fatty acid oxidation, reduced triglyceride synthesis, and a decrease in circulating triglycerides.[3][4][5]
-
PPARγ activation is mainly involved in glucose metabolism and insulin sensitization. It enhances the sensitivity of peripheral tissues to insulin, leading to improved glycemic control.
By activating both receptors, these compounds can simultaneously address dyslipidemia and hyperglycemia.
Troubleshooting Guide: In Vivo Mouse Studies
Q1: I am observing unexpected weight gain in my mice treated with a dual PPARα/γ agonist. Is this a known side effect?
A1: Yes, weight gain can be a side effect associated with PPARγ activation, which can lead to fluid retention and increased adiposity. It is crucial to monitor body weight and composition. Consider titrating the dose to find a balance between therapeutic efficacy and adverse effects. Some newer generation agonists are designed to have a more balanced PPARα/γ activity to mitigate this.
Q2: My results show high variability between individual mice in the treatment group. What are some common causes?
A2: High variability in in vivo studies can stem from several factors. Careful experimental design is crucial for reproducibility. Key areas to standardize include:
-
Animal Characteristics: Ensure that the age, sex, and strain of the mice are consistent across all experimental groups.
-
Dosing Procedure: The route and timing of administration should be uniform. For oral gavage, ensure proper technique to minimize stress and ensure accurate delivery.
-
Fasting Times: The duration of fasting before blood collection or glucose tolerance tests can significantly impact metabolic parameters.
-
Housing Conditions: Changes in caging, bedding, or light cycles can induce stress responses that affect metabolic outcomes.
Q3: How do I determine the optimal dose of a dual PPARα/γ agonist for my mouse model of metabolic disease?
A3: The optimal dose will depend on the specific compound, the mouse model being used (e.g., db/db, diet-induced obesity), and the desired therapeutic endpoints. A dose-ranging study is the most effective way to determine this. Start with doses reported in the literature for similar compounds and assess both efficacy markers (e.g., blood glucose, triglycerides) and potential toxicity. For example, in db/db mice, Saroglitazar has shown dose-dependent reductions in serum triglycerides, free fatty acids, and glucose at doses ranging from 0.01 to 3 mg/kg/day.
Data Summary Tables
Table 1: Summary of In Vivo Mouse Dosing for Dual PPARα/γ Agonists
| Compound | Mouse Model | Dose Range | Route of Administration | Observed Effects | Reference |
| Saroglitazar | db/db mice | 0.01 - 3 mg/kg/day | Oral | Dose-dependent reduction in serum triglycerides, free fatty acids, and glucose. | |
| Saroglitazar | Swiss albino mice | Up to 10 mg/kg | Oral | Dose-dependent reduction in triglycerides. | |
| Ragaglitazar | ob/ob mice | 0.3 - 10 mg/kg | Oral | Dose-dependent improvement in oral glucose tolerance. | |
| Tesaglitazar | Diet-Induced Obese (DIO) mice | 5 - 50 nmol/kg/day | Not specified | Decreased body weight and food intake. | |
| Muraglitazar | DIO mice | 10 mg/kg/day | Oral Gavage | Reduction in plasma glucose, triglycerides, and cholesterol. |
Table 2: Pharmacokinetic Parameters of Dual PPARα/γ Agonists in Mice
| Compound | Bioavailability (Oral) | Clearance (IV) | Volume of Distribution (IV) | Elimination Half-life | Reference |
| Saroglitazar | 100% | 3.6 mL/min/kg | 1.3 L/kg | 6 - 15 hours | |
| Ragaglitazar | Low (<5% of hepatic blood flow) | Not specified | Not specified | Not specified |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast mice for 6-16 hours prior to the test. The duration of fasting can influence the results and should be consistent across all groups.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples at regular intervals after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Plasma Lipids
-
Animal Treatment: Administer the dual PPARα/γ agonist or vehicle control to mice for the specified duration of the study.
-
Blood Collection: At the end of the treatment period, collect blood from fasted mice into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Use a commercial blood chemistry analyzer to determine plasma levels of triglycerides, total cholesterol, HDL cholesterol, and free fatty acids.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of dual PPARα/γ agonists.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. Non-clinical safety evaluation and risk assessment to human of aleglitazar, a dual PPAR α/γ agonist, and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
Troubleshooting Oxeglitazar instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxeglitazar. The information aims to address potential instability issues encountered during long-term storage and experimentation.
Troubleshooting Guide: this compound Instability
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
1. Unexpected Loss of Potency or Inconsistent Experimental Results
-
Question: My experiments with a stored solution of this compound are showing lower than expected activity or high variability. What could be the cause?
-
Answer: This is a common sign of chemical degradation. This compound, like many small molecules, can degrade over time in solution, leading to a decrease in the concentration of the active compound and the potential formation of inactive or interfering byproducts.
-
Immediate Action:
-
Prepare a fresh solution of this compound from a solid powder that has been stored under recommended conditions.
-
Re-run the experiment with the fresh solution and compare the results to those obtained with the older solution.
-
If results are consistent with the fresh solution, discard the old solution.
-
-
Preventative Measures:
-
Storage of Solid Compound: Store solid this compound at -20°C for long-term stability (up to 3 years).[1]
-
Storage of Solutions: For solutions, store at -80°C for up to 1 year.[1] If preparing a solution for short-term use, it is recommended to make it fresh weekly, as prolonged storage at 4°C can lead to a loss of efficacy.[1]
-
Solvent Choice: Use high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis.
-
-
2. Visible Changes in Solution Appearance (Color Change, Precipitation)
-
Question: My this compound solution has changed color or a precipitate has formed. Is it still usable?
-
Answer: No. Any visible change in the solution is a strong indicator of significant degradation or insolubility. The solution should be discarded.
-
Possible Causes:
-
Degradation: Chemical degradation can lead to the formation of colored impurities or products that are less soluble than the parent compound.
-
Solubility Issues: The compound may be precipitating out of solution due to solvent evaporation, temperature fluctuations, or reaching its solubility limit.
-
Contamination: Microbial or chemical contamination can also alter the appearance of the solution.
-
-
Troubleshooting Steps:
-
Verify the solvent used is appropriate for this compound and the intended concentration.
-
Ensure the storage container is properly sealed to prevent solvent evaporation.
-
Consider filtering the solution through a 0.22 µm filter after preparation to remove any initial particulates.
-
-
3. Appearance of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
-
Question: I am analyzing my this compound sample by HPLC/LC-MS and see extra peaks that were not present in the freshly prepared standard. What are these?
-
Answer: These additional peaks are likely degradation products. A stability-indicating analytical method is crucial to separate and quantify these impurities. While specific degradation pathways for this compound are not extensively published, studies on similar "glitazar" compounds, such as Saroglitazar, have identified degradation under stress conditions like acid, base, and oxidation.
-
Actionable Steps:
-
Peak Identification: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. Fragmentation analysis (MS/MS) can provide further structural information.
-
Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent drug from its degradation products.
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (see Experimental Protocols section).
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended long-term storage conditions for this compound?
-
A1: For solid (powder) form, store at -20°C for up to 3 years. For solutions in a solvent, store at -80°C for up to 1 year.[1]
-
-
Q2: How often should I prepare fresh solutions of this compound?
-
A2: It is recommended to prepare solutions fresh for each experiment. If storing a stock solution at 4°C, it should be used within a week to avoid loss of efficacy.[1]
-
-
Q3: What solvents are recommended for dissolving this compound?
-
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Degradation and Stability
-
Q4: What are the likely causes of this compound degradation?
-
A4: Based on the chemical structure and data from similar molecules, likely degradation pathways include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen or peroxides.
-
Photolysis: Degradation upon exposure to light.
-
-
-
Q5: How can I tell if my this compound has degraded?
-
A5: Signs of degradation include a decrease in biological activity, changes in the physical appearance of the solid or solution, and the appearance of new peaks in chromatographic analysis (e.g., HPLC, LC-MS).
-
-
Q6: Does degradation affect the biological activity of this compound?
-
A6: Yes. Degradation alters the chemical structure of this compound, which will likely reduce or eliminate its ability to bind to and activate PPAR receptors. Degradation products could also potentially have off-target effects.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration | Reference |
| Solid (Powder) | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | |
| In Solvent | 4°C | 1 week (recommended) |
Table 2: Example Results of a Forced Degradation Study on a Similar PPAR Agonist (Saroglitazar)
Note: This data is for Saroglitazar and is provided as an example of what might be expected for this compound. A similar study would need to be conducted for this compound to obtain specific data.
| Stress Condition | Duration | Temperature | % Degradation |
| Acidic (0.1N HCl) | 48 hours | Room Temp | 85.18% |
| Basic (0.1N NaOH) | 48 hours | Room Temp | 71.95% |
| Oxidative (H₂O₂) | 48 hours | Room Temp | 100% |
| Thermal | 48 hours | 60°C | 5.69% |
| Photolytic | 48 hours | Room Temp | 1.28% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (Example)
This protocol is a hypothetical example based on methods used for similar compounds and would require optimization for this compound.
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade buffers (e.g., phosphate buffer, ammonium acetate)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or PDA detector
-
-
Method:
-
Mobile Phase: A gradient elution is often effective. Start with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 4.5).
-
Initial conditions: 30% acetonitrile, 70% buffer.
-
Gradient: Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maximum of this compound (e.g., 250-350 nm) and monitor at the wavelength of maximum absorbance.
-
Injection Volume: 10 µL
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
-
Objective: To intentionally degrade this compound to identify potential degradation products and pathways.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24-48 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24-48 hours. Neutralize before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and incubate at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid powder and a solution at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to UV light (e.g., 254 nm) and visible light for an extended period.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound and impact of degradation.
References
Technical Support Center: Oxeglitazar (Aleglitazar) Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Oxeglitazar (Aleglitazar).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Aleglitazar) and what is its primary mechanism of action?
A1: Aleglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] It was developed for the treatment of type 2 diabetes mellitus to manage both hyperglycemia and dyslipidemia.[2] PPARα activation primarily regulates lipid metabolism, while PPARγ activation improves insulin sensitivity.[1]
Q2: Why were the clinical trials for Aleglitazar terminated?
A2: The phase III AleCardio trial was terminated early due to a lack of cardiovascular efficacy and the observation of significant safety signals.[3] The adverse events included an increased incidence of heart failure, renal impairment, and bone fractures.[3]
Q3: What are the known major off-target effects of Aleglitazar?
A3: The primary off-target effects observed in clinical trials with Aleglitazar were:
-
Heart Failure: An increased incidence of hospitalization due to heart failure was noted.
-
Renal Impairment: Aleglitazar was associated with a significant increase in serum creatinine levels and a decrease in the estimated glomerular filtration rate (eGFR).
-
Bone Fractures: An increased risk of bone fractures was observed in patients treated with Aleglitazar.
Q4: How can we minimize these off-target effects in a pre-clinical research setting?
A4: Minimizing off-target effects involves a multi-pronged approach:
-
Dose Optimization: Use the lowest effective concentration of Aleglitazar to achieve the desired on-target effects while minimizing off-target engagement.
-
Use of Selective Modulators: In comparative studies, use more selective PPARα or PPARγ agonists to dissect the contribution of each receptor to the observed effects.
-
In Vitro Screening: Proactively screen for potential cardiac, renal, and bone toxicity using the assays detailed in the troubleshooting guides below.
-
Co-treatment Strategies: Investigate co-treatment with agents that may mitigate the specific off-target toxicities, although this requires careful consideration of potential drug-drug interactions.
Troubleshooting Guides
Issue 1: Assessing Potential Cardiotoxicity
Question: How can I screen for the potential cardiotoxic effects of Aleglitazar in my in vitro experiments?
Answer: A key concern with many drugs is the potential for cardiac ion channel inhibition, which can lead to arrhythmias. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary target for cardiotoxicity screening.
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External and internal patch-clamp solutions
-
Aleglitazar stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Preparation: Culture hERG-expressing HEK293 cells to 60-90% confluency. Harvest cells using a gentle dissociation reagent.
-
Electrophysiology:
-
Transfer a suspension of cells to the recording chamber on the patch-clamp setup.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
-
Compound Application:
-
Record a stable baseline hERG current in the external solution.
-
Perfuse the cell with increasing concentrations of Aleglitazar (e.g., 0.1, 1, 10, 30 µM). Allow the effect of each concentration to reach a steady state before proceeding to the next.
-
Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline.
-
Plot the concentration-response curve and determine the IC50 value.
-
Troubleshooting:
-
Low Signal-to-Noise Ratio: Ensure a high-resistance seal (>1 GΩ) before breaking into whole-cell mode. Use a low-noise amplifier and proper grounding.
-
Unstable Recordings: Allow cells to stabilize after establishing the whole-cell configuration before recording the baseline. Ensure the stability of your perfusion system.
-
Inconsistent Results: Maintain consistent cell passage numbers and confluency. Prepare fresh compound dilutions for each experiment.
Issue 2: Investigating Nephrotoxicity
Question: My results suggest renal cell toxicity with Aleglitazar treatment. How can I confirm and quantify this?
Answer: You can assess nephrotoxicity by measuring cell viability and specific biomarkers of kidney injury in a renal cell line, such as human kidney proximal tubule epithelial cells (HK-2).
Materials:
-
HK-2 cells
-
Cell culture reagents
-
Aleglitazar stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
ELISA kits for kidney injury biomarkers (e.g., KIM-1, NGAL)
-
96-well plates
Methodology:
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of Aleglitazar concentrations (e.g., 1, 5, 10, 25, 50 µM) for 24-48 hours. Include a vehicle control (DMSO) and a known nephrotoxin (e.g., cisplatin) as a positive control.
-
Cell Viability (MTT Assay):
-
After the treatment period, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Biomarker Analysis:
-
At the end of the treatment period, collect the cell culture supernatant.
-
Measure the concentration of kidney injury biomarkers (e.g., KIM-1, NGAL) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Troubleshooting:
-
High Background in MTT Assay: Ensure complete removal of the MTT solution before adding the solubilizing agent. Use a background control (wells with media and MTT but no cells).
-
Incomplete Dissolving of Formazan Crystals: Increase the incubation time with the solubilization solution or gently pipette up and down to aid dissolution.
-
Variable Biomarker Levels: Ensure consistent cell density and treatment times. Avoid repeated freeze-thaw cycles of the supernatant samples.
Issue 3: Evaluating Effects on Bone Metabolism
Question: How can I investigate the potential for Aleglitazar to increase fracture risk at a cellular level?
Answer: The increased fracture risk associated with some PPAR agonists is linked to their effects on bone remodeling, specifically by promoting adipogenesis at the expense of osteoblastogenesis and potentially altering osteoclast activity. You can investigate the effect of Aleglitazar on osteoclast differentiation and function.
Materials:
-
Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells
-
Cell culture reagents (α-MEM)
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor-κB ligand)
-
Aleglitazar stock solution (in DMSO)
-
Bone-mimetic coated plates or dentin slices
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
Toluidine blue stain
Methodology:
-
Osteoclast Differentiation:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate.
-
Culture the cells in α-MEM supplemented with M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Treat the cells with different concentrations of Aleglitazar during the differentiation period (typically 5-7 days).
-
At the end of the culture period, fix the cells and stain for TRAP, a marker of osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
-
Bone Resorption (Pit Assay):
-
Seed pre-differentiated osteoclasts or their precursors on bone-mimetic coated plates or dentin slices.
-
Treat the cells with Aleglitazar for an additional 48-72 hours.
-
Remove the cells from the surface (e.g., using sonication or bleach).
-
Stain the resorption pits with toluidine blue.
-
Image the surface using a light microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
-
Troubleshooting:
-
Poor Osteoclast Differentiation: Ensure the quality and activity of M-CSF and RANKL. Optimize the seeding density of the precursor cells.
-
Difficulty in Visualizing Resorption Pits: Ensure complete removal of cells before staining. Optimize the staining time with toluidine blue.
-
High Variability in Resorption Area: Use bone-mimetic surfaces with consistent coating. Ensure a uniform distribution of osteoclasts.
Quantitative Data Summary
Table 1: Clinical Trial Safety Data for Aleglitazar (AleCardio Trial)
| Adverse Event | Aleglitazar (150 µ g/day ) | Placebo | Hazard Ratio (95% CI) | P-value |
| Heart Failure | 3.4% | 2.8% | 1.21 (1.04-1.40) in patients with concomitant clopidogrel use | 0.14 |
| Renal Dysfunction | 7.4% | 2.7% | - | <0.001 |
| Bone Fractures | Higher Incidence | Lower Incidence | - | - |
Data compiled from multiple sources reporting on the AleCardio trial results.
Table 2: In Vitro Activity of Aleglitazar and Other PPAR Agonists
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| Aleglitazar | 5 | 9 |
| Muraglitazar | 5680 | 243 |
| Tesaglitazar | 4780 | 3420 |
| Rosiglitazone | - | 245 |
| Pioglitazone | - | 1160 |
EC50 values represent the concentration for half-maximal activation in a cell-based transactivation assay.
Signaling Pathways and Experimental Workflows
On-Target and Off-Target Signaling of Aleglitazar
Caption: On-target vs. off-target signaling of Aleglitazar.
Experimental Workflow for Identifying Off-Target Effects
Caption: Workflow for in vitro off-target effect identification.
Putative Molecular Mechanism of PPARγ-Induced Fluid Retention
Caption: PPARγ-mediated fluid retention signaling pathway.
PPARγ's Role in Bone Metabolism and Fracture Risk
Caption: PPARγ's dual role in bone and fat cell differentiation.
References
Technical Support Center: Overcoming Experimental Artifacts in Oxeglitazar Cell Assays
Welcome to the technical support center for Oxeglitazar cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common experimental artifacts and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual agonist, it is designed to target both lipid and glucose metabolism. Activation of PPARα primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.[1][2]
Q2: What are the common cell-based assays used to study this compound?
Common in vitro assays for evaluating the activity of this compound and other PPAR agonists include:
-
Luciferase Reporter Assays: To measure the transcriptional activation of PPARα and PPARγ.
-
Quantitative PCR (qPCR): To quantify the expression of PPAR target genes.
-
Western Blotting: To analyze the protein levels of PPARs and downstream signaling molecules.
-
Cytotoxicity Assays (e.g., MTT, LDH): To assess the potential toxic effects of the compound on cells.
Q3: What are some potential off-target effects to be aware of with glitazone-class compounds?
While specific off-target effects for this compound are not extensively documented in publicly available literature, studies on other glitazones, like rosiglitazone and pioglitazone, have suggested potential off-target binding to various proteins, including dehydrogenases and ion channels.[3][4] It is crucial to include appropriate controls in your experiments to differentiate between on-target PPAR activation and potential off-target effects.
Troubleshooting Guides
Luciferase Reporter Assays
Luciferase reporter assays are a cornerstone for assessing PPAR activation. However, several artifacts can arise.
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Titrate this compound across a wide concentration range. Based on similar dual PPAR agonists, the EC50 can range from low nanomolar to micromolar.[5] |
| Poor Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Use a positive control for transfection (e.g., a constitutively active reporter plasmid). Normalize results using a co-transfected control reporter (e.g., Renilla luciferase). |
| Cell Line Unresponsive | Ensure the chosen cell line expresses sufficient levels of endogenous or exogenously introduced PPARα and PPARγ. |
| Reagent Issues | Use fresh, properly stored luciferase substrate and other assay reagents. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Autofluorescence/Chemiluminescence of this compound | Test this compound in a cell-free luciferase assay to check for direct effects on the reporter enzyme or substrate. |
| Off-Target Activation of the Reporter | Use a PPAR antagonist (e.g., GW9662 for PPARγ) to confirm that the signal is PPAR-dependent. Run the assay in a cell line lacking the specific PPAR subtype. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, which can affect cellular processes and assay readouts. |
Quantitative Data Summary: Expected Potency of Dual PPARα/γ Agonists
The following table provides a reference for the expected potency (EC50 values) of dual PPARα/γ agonists in cell-based reporter assays. Note that the exact EC50 for this compound may vary depending on the cell line and experimental conditions.
| Compound | PPARα EC50 | PPARγ EC50 | Reference |
| Aleglitazar | 5 nM | 9 nM | |
| Chiglitazar | 1.2 µM | 0.08 µM | |
| Tesaglitazar | 3.6 µM (human) | ~0.2 µM (human) |
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure changes in the mRNA levels of PPAR target genes.
Issue 1: High Variability in Ct Values
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Use calibrated pipettes and prepare master mixes to ensure consistency across wells. |
| Poor RNA Quality | Assess RNA integrity (e.g., using a Bioanalyzer) before reverse transcription. Ensure A260/280 and A260/230 ratios are within the optimal range. |
| Suboptimal Primer Design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis. |
Issue 2: Non-Specific Amplification
| Possible Cause | Troubleshooting Steps |
| Primer-Dimers or Off-Target Amplification | Perform a melt curve analysis after each qPCR run to check for a single, specific product. Optimize the annealing temperature of your PCR protocol. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. |
Expected Regulation of PPAR Target Genes
Treatment with a dual PPARα/γ agonist like this compound is expected to modulate the expression of genes involved in lipid and glucose metabolism.
| Target Gene | Primary Regulating PPAR | Expected Change with Agonist |
| CPT1 (Carnitine Palmitoyltransferase 1) | PPARα | Upregulation |
| ACO (Acyl-CoA Oxidase) | PPARα | Upregulation |
| CYP4A10 | PPARα | Upregulation |
| FABP4 (Fatty Acid Binding Protein 4) | PPARγ | Upregulation |
| CD36 | PPARγ | Upregulation |
| LPL (Lipoprotein Lipase) | PPARγ | Upregulation |
Note: The fold change in expression can vary significantly depending on the cell type, treatment duration, and this compound concentration. Studies with other dual agonists have shown significant upregulation of these target genes.
Western Blotting
Western blotting is used to detect changes in protein expression levels.
Issue 1: No or Weak Signal
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | Ensure sufficient protein is loaded onto the gel. Use a positive control cell lysate known to express the target protein. |
| Poor Antibody Quality | Use an antibody validated for Western blotting and for the species you are working with. Optimize the primary antibody concentration and incubation time. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
Issue 2: Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | Use a highly specific primary antibody. Optimize blocking conditions (e.g., type of blocking buffer, duration). |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound to ensure that observed effects are not due to cell death.
Issue: Inconsistent or Misleading Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Compound Interference with Assay Chemistry | Run a cell-free control with this compound to check for direct interference with the MTT reagent or LDH enzyme activity. |
| Suboptimal Cell Seeding Density | Optimize the number of cells seeded per well to ensure they are in the exponential growth phase during the assay. |
| Solvent (e.g., DMSO) Toxicity | Keep the final concentration of the solvent consistent across all wells and ensure it is below the toxic threshold for your cell line. |
Experimental Protocols
PPARα/γ Dual Luciferase Reporter Assay
This protocol is for a transient transfection assay to measure the activation of PPARα and PPARγ by this compound.
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing:
-
A reporter plasmid with a PPAR response element (PPRE) driving firefly luciferase expression.
-
An expression plasmid for either human PPARα or PPARγ.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate cells with the transfection complex for 4-6 hours.
-
-
Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 18-24 hours.
-
Lysis and Measurement:
-
Wash cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data against the log of the this compound concentration to determine the EC50.
qPCR Protocol for PPAR Target Gene Expression
-
Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Run the qPCR on a real-time PCR instrument with a standard cycling protocol, followed by a melt curve analysis.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Western Blot Protocol for PPAR Protein Levels
-
Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PPARα, PPARγ, or a downstream target overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Dose-Response Curves for Oxeglitazar
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Oxeglitazar in in vitro dose-response experiments. Given that specific data for this compound is emerging, this guide leverages established principles and data from structurally and functionally similar dual PPARα/γ agonists, such as Aleglitazar and Saroglitazar, to provide robust support for your research.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound and other PPAR agonists.
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
-
Possible Cause 1: Compound Instability or Insolubility.
-
Solution: this compound, like other glitazars, is typically soluble in DMSO for creating stock solutions. It is crucial to ensure the compound is fully dissolved before preparing serial dilutions. For consistent results, prepare fresh dilutions for each experiment, as repeated freeze-thaw cycles can lead to degradation of the compound. Visually inspect for any precipitation in your stock and working solutions.
-
-
Possible Cause 2: Cell Health and Viability Issues.
-
Solution: High concentrations of the agonist may induce cytotoxicity, leading to a drop in the reporter signal or other measured endpoints.[1] It is essential to perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel with your dose-response experiment to identify the concentration at which this compound becomes toxic to your specific cell line.[2] This will help you establish a suitable concentration range for your assays. Ensure that the DMSO concentration in your final culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
-
Possible Cause 3: Assay Variability.
-
Solution: To minimize variability, ensure consistent cell seeding density, incubation times, and reagent concentrations. Use a stable and well-characterized cell line and implement proper quality control measures. Including positive and negative controls in every experiment is critical for data normalization and validation.
-
Issue 2: No or Low Activation of PPAR Reporter Gene
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Solution: The choice of cell line is critical. Use a cell line known to express the target PPAR subtypes (α and γ) and that is responsive to agonist treatment. Additionally, optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for maximal target gene activation.
-
-
Possible Cause 2: Inappropriate Positive Control.
-
Solution: Utilize well-characterized PPARα and PPARγ agonists as positive controls to validate your assay system. For PPARα, compounds like fenofibrate or GW7647 can be used, while for PPARγ, rosiglitazone is a common choice.[1][3] This will help confirm that the experimental setup is capable of detecting a PPAR-mediated response.
-
Issue 3: High Background Signal in Reporter Assays
-
Possible Cause 1: Off-Target Effects.
-
Solution: Some compounds can activate reporter genes through mechanisms independent of PPAR activation.[1] To verify the specificity of this compound's effect, consider using a PPAR antagonist, such as GW6471 for PPARα, to see if it can block the observed activation. This will help confirm that the response is mediated through the intended receptor.
-
-
Possible Cause 2: Contamination.
-
Solution: Microbial contamination, particularly mycoplasma, can significantly interfere with cell-based assays and lead to unreliable results. Regularly test your cell cultures for contamination to ensure the integrity of your data.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is presumed to be a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a ligand-activated transcription factor, upon binding by an agonist like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. PPARα activation is primarily involved in regulating fatty acid metabolism, while PPARγ activation improves insulin sensitivity.
Q2: What are the expected EC50 values for this compound in vitro?
A2: While specific EC50 values for this compound are not yet widely published, we can refer to data from similar dual PPARα/γ agonists. For instance, Aleglitazar has shown high potency with EC50 values of approximately 5 nM for PPARα and 9 nM for PPARγ in cell-based transactivation assays. Saroglitazar, another dual agonist, demonstrated an EC50 of 0.65 pmol/L for hPPARα and 3 nmol/L for hPPARγ in HepG2 cells. It is recommended to perform a comprehensive 12-concentration dose-response analysis to determine the precise EC50 of this compound in your experimental system.
Q3: Which cell lines are suitable for in vitro studies with this compound?
A3: The choice of cell line depends on the specific research question. For studying metabolic effects, human hepatoma cell lines like HepG2 are commonly used for PPAR transactivation assays. For investigating effects on insulin sensitivity and adipogenesis, human adipocyte cell lines such as Simpson-Golabi-Behmel syndrome (SGBS) cells are suitable. It is crucial to select a cell line that endogenously expresses the PPAR subtypes of interest or has been engineered to do so.
Q4: How can I be sure that the observed effects are PPAR-mediated?
A4: To confirm that the effects of this compound are specifically mediated by PPARs, several control experiments can be performed. The use of a PPAR antagonist can demonstrate that the agonist's effect is blocked. Additionally, testing the compound on a parental cell line that does not overexpress the PPAR subtype of interest can help identify non-specific effects.
Data Presentation
Table 1: In Vitro Potency of Analogue Dual PPARα/γ Agonists
| Compound | Target | Cell Line | Assay Type | EC50 Value | Reference |
| Aleglitazar | hPPARα | Not Specified | Transactivation | 5 nM | |
| hPPARγ | Not Specified | Transactivation | 9 nM | ||
| Saroglitazar | hPPARα | HepG2 | Transactivation | 0.65 pmol/L | |
| hPPARγ | HepG2 | Transactivation | 3 nmol/L |
Experimental Protocols
Protocol 1: PPAR Transactivation Assay
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HepG2) in 96-well plates at an appropriate density.
-
Co-transfect the cells with a PPAR expression vector (for the desired isoform), a PPRE-driven luciferase reporter vector, and a control vector (e.g., β-galactosidase) for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with a range of this compound concentrations (typically in a 12-point dilution series).
-
Include a vehicle control (DMSO) and a positive control (a known PPAR agonist).
-
-
Luciferase Assay:
-
After an optimized incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: In vitro dose-response experimental workflow.
References
Managing potential cytotoxicity of Oxeglitazar at high concentrations
Welcome to the Technical Support Center for Oxeglitazar. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot potential cytotoxicity associated with this compound at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] Its mechanism of action involves binding to and activating these nuclear receptors, which in turn regulate the transcription of genes involved in glucose and lipid metabolism.[1][2] PPARα activation primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is crucial for insulin sensitization and glucose homeostasis.[1]
Q2: Is there evidence of cytotoxicity with dual PPARα/γ agonists at high concentrations?
Yes, studies on dual PPARα/γ agonists, such as Aleglitazar, have shown evidence of cytotoxicity at high concentrations. For instance, in primary human and mouse cardiomyocytes, Aleglitazar demonstrated a significant increase in lactate dehydrogenase (LDH) release, an indicator of cytotoxicity, at concentrations of 30 µM and 40 µM after 12, 24, or 48 hours of incubation. While specific data for this compound is limited, it is prudent to consider the potential for similar effects due to its classification as a dual PPARα/γ agonist.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While the precise mechanisms for this compound are not fully elucidated, cytotoxicity at high concentrations of dual PPARα/γ agonists may occur through several pathways:
-
Off-Target Effects: At high concentrations, the compound may interact with unintended molecular targets, leading to cellular stress and toxicity. This is a common phenomenon for many small molecule drugs.
-
Mitochondrial Dysfunction: Some PPAR agonists have been associated with mitochondrial impairment, which can lead to increased production of reactive oxygen species (ROS) and trigger apoptotic pathways.
-
Endoplasmic Reticulum (ER) Stress: Perturbations in cellular metabolism and protein synthesis can lead to ER stress, a condition that can initiate apoptotic cell death if unresolved. Some research suggests that PPAR agonists can modulate ER stress.
-
Activation of Stress-Activated Protein Kinase (SAPK) Pathways: Studies on other PPARγ agonists, like Troglitazone, have shown that cytotoxicity can be mediated through the activation of stress-related signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, independent of PPARγ activation.
Troubleshooting Guide: High Cytotoxicity in Experiments
This guide provides a structured approach to troubleshoot and manage unexpected or high levels of cytotoxicity when working with this compound in your cell-based assays.
Initial Assessment of Unexpected Cytotoxicity
If you observe higher-than-expected cytotoxicity in your experiments, consider the following initial steps:
-
Confirm Compound Concentration and Purity:
-
Verify the calculations for your stock and working solutions.
-
Ensure the compound has been stored correctly and has not degraded.
-
If possible, confirm the purity of your this compound batch.
-
-
Review Experimental Parameters:
-
Cell Density: Ensure that the cell density is optimal for the specific assay being used. Both too low and too high cell densities can affect results.
-
Incubation Time: High concentrations of a compound may induce cytotoxicity more rapidly. Consider a time-course experiment to determine the onset of toxicity.
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line.
-
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, follow this systematic workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes cytotoxicity data for the dual PPARα/γ agonist Aleglitazar, which may serve as a reference point for this compound.
| Compound | Cell Type | Assay | Concentration | Incubation Time | Result |
| Aleglitazar | Human Cardiomyocytes (HCM) | LDH Release | 30 µM | 12, 24, 48 hr | Significant increase in LDH release |
| Aleglitazar | Human Cardiomyocytes (HCM) | LDH Release | 40 µM | 12, 24, 48 hr | Significant increase in LDH release |
| Aleglitazar | Mouse Cardiomyocytes (mCM-WT) | LDH Release | 30 µM | 12, 24, 48 hr | Significant increase in LDH release |
| Aleglitazar | Mouse Cardiomyocytes (mCM-WT) | LDH Release | 40 µM | 12, 24, 48 hr | Significant increase in LDH release |
Data extracted from a study on Aleglitazar and may be used as a proxy for this compound with caution.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls and a positive control for maximum LDH release (e.g., using a lysis buffer).
-
Incubation: Incubate the plate for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator.
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended duration.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.
Caption: Workflow for LDH cytotoxicity assay.
Protocol 2: Mitigation of Cytotoxicity by Co-treatment with an Antioxidant
This protocol can be used to investigate if oxidative stress contributes to this compound-induced cytotoxicity.
-
Experimental Setup: Prepare cell cultures as described in Protocol 1.
-
Co-treatment: Prepare solutions of this compound at potentially cytotoxic concentrations. For each concentration, prepare a parallel treatment group that includes a co-treatment with an antioxidant, such as N-acetylcysteine (NAC) at a pre-determined non-toxic concentration.
-
Controls: Include control groups for:
-
Vehicle only
-
This compound only
-
Antioxidant only
-
Positive control for cytotoxicity
-
-
Incubation and Assessment: Incubate the cells for the desired duration and assess cytotoxicity using an appropriate method (e.g., LDH or MTT assay).
-
Analysis: Compare the cytotoxicity levels in the this compound-only groups with the co-treatment groups. A significant reduction in cytotoxicity in the presence of the antioxidant would suggest the involvement of oxidative stress.
Signaling Pathway Diagrams
Proposed Signaling Pathway for High-Concentration this compound Cytotoxicity
At therapeutic concentrations, this compound is expected to primarily act through PPARα/γ activation, leading to metabolic benefits. However, at high concentrations, off-target effects and cellular stress may lead to cytotoxicity.
Caption: Proposed dual mechanism of this compound action.
References
How to control for vehicle effects when using DMSO with Oxeglitazar
This guide provides troubleshooting and best practices for researchers, scientists, and drug development professionals using Dimethyl Sulfoxide (DMSO) as a vehicle for the dual PPARα/γ agonist, Oxeglitazar. Adhering to proper vehicle control protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential when working with this compound dissolved in DMSO?
A1: A vehicle control, which consists of treating a set of cells or animals with the same concentration of DMSO used to deliver this compound, is crucial for several reasons. DMSO is not biologically inert; it can have independent effects on cellular processes.[1] These effects can include alterations in gene expression, changes to the epigenetic landscape, and impacts on cell proliferation and inflammation.[2] Without a proper vehicle control, it is impossible to distinguish the pharmacological effects of this compound from the biological effects of the DMSO solvent, which could lead to a misinterpretation of the results.[3]
Q2: What are the known biological effects of DMSO that could interfere with this compound experiments?
A2: DMSO can exert a range of biological effects that may confound studies on this compound, a PPAR agonist.[1] Notably, DMSO has been shown to influence the expression of genes regulated by PPARα in hepatocyte differentiation models.[4] It can also induce cellular stress, alter membrane permeability, and has anti-inflammatory properties. Given that this compound's mechanism involves the regulation of lipid metabolism and inflammation via PPARs, these off-target effects of DMSO are particularly relevant and must be controlled for. Even at a low concentration of 0.1%, DMSO can induce reactive oxygen species (ROS) and apoptosis in some cell types.
Q3: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?
A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell type or animal model and the duration of exposure. For in vitro studies, it is generally recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being considered safe for most cell lines. Primary cells are often more sensitive. For in vivo experiments, it is advisable to keep the DMSO concentration as low as possible, ideally below 1% (v/v) for injections. Higher concentrations, up to 10% (v/v) in sterile saline, may be used but should be carefully validated for toxicity. It is always best practice to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific experimental system.
Q4: How should I prepare this compound stock and working solutions with DMSO to minimize vehicle effects?
A4: To minimize the final concentration of DMSO in your experiment, you should prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in your culture medium or injection vehicle to achieve the desired final concentrations of this compound. This method ensures that the final DMSO concentration remains low and consistent across all treatment groups. For example, to achieve a final DMSO concentration of 0.1%, you would prepare a 1000X stock of this compound in 100% DMSO and then add 1 µL of this stock to every 1 mL of medium.
Data Summary Tables
Table 1: Recommended Maximum DMSO Concentrations
| Experimental System | Recommended Max. Concentration | Key Considerations |
| General Cell Lines (in vitro) | ≤ 0.5% | Some robust cell lines may tolerate up to 1%. Always perform a viability assay. |
| Primary Cells (in vitro) | ≤ 0.1% | Highly sensitive to solvent effects. A DMSO dose-response curve is critical. |
| Zebrafish Embryos | ≤ 1% | Higher concentrations can lead to developmental toxicity. |
| Rodents (in vivo injections) | < 1% to 10% (v/v) | Higher concentrations can cause hemolysis and inflammation. Co-solvents may be considered. |
Table 2: Potential Confounding Effects of DMSO in this compound Studies
| Potential DMSO Effect | Relevance to this compound (PPAR Agonist) | Mitigation Strategy |
| Altered Gene Expression | DMSO can affect PPARα-regulated genes. | Use the lowest effective DMSO concentration and include a vehicle control to normalize data. |
| Anti-inflammatory Properties | This compound has anti-inflammatory effects via PPARs. | The vehicle control is essential to isolate the anti-inflammatory effect of this compound. |
| Induction of Oxidative Stress | PPAR signaling is linked to cellular redox state. | Monitor ROS levels in vehicle controls and keep DMSO concentration minimal (ideally ≤ 0.1%). |
| Cytotoxicity | High DMSO concentrations can cause cell death, masking the specific effects of this compound. | Determine the maximum non-toxic DMSO concentration for your cell type via a viability assay. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration (in vitro)
-
Cell Plating: Seed your cells in a 96-well plate at the desired density for your main experiment.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete cell culture medium. Recommended concentrations to test include 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Also include a "medium only" control.
-
Treatment: Replace the medium in the wells with the prepared DMSO dilutions. Ensure you have multiple replicates (e.g., 3-6) for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment.
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: Preparation of this compound and Vehicle Control Solutions for In Vitro Assays
-
Prepare this compound Stock: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 1000X the highest final concentration you plan to test). For example, for a final concentration of 10 µM, prepare a 10 mM stock.
-
Prepare Intermediate Dilutions (Optional): If you are testing a wide range of concentrations, you can prepare intermediate dilutions of your this compound stock in 100% DMSO.
-
Prepare Working Solutions:
-
This compound Treatment: Directly before the experiment, dilute the this compound stock (or intermediate dilutions) into pre-warmed cell culture medium to the final desired concentration (1X). For a 1000X stock, this would be a 1:1000 dilution.
-
Vehicle Control: Prepare the vehicle control by diluting 100% DMSO into pre-warmed cell culture medium at the exact same dilution factor used for the this compound stock (e.g., 1:1000).
-
-
Untreated Control: Use cell culture medium alone as a negative control.
-
Application: Add the prepared working solutions (this compound, Vehicle Control, and Untreated Control) to your cells.
Visualizations
Caption: Experimental workflow for controlling DMSO vehicle effects.
Caption: this compound pathway and potential DMSO interference points.
Troubleshooting Guide
Problem 1: High cytotoxicity is observed in the vehicle control group.
-
Possible Cause: The final DMSO concentration is too high for your specific cell type or the exposure time is too long.
-
Solution:
-
Verify Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range (see Table 1).
-
Run a DMSO Dose-Response: Perform the DMSO toxicity assay as described in Protocol 1 to empirically determine the highest non-toxic concentration for your cells and experimental duration.
-
Reduce Exposure Time: If your experimental design allows, consider shortening the incubation period with the compound and vehicle.
-
Problem 2: The this compound-treated group does not show a significant difference compared to the vehicle control group.
-
Possible Cause 1: The biological effect of DMSO is masking the effect of this compound.
-
Solution 1: Lower the DMSO concentration to the absolute minimum required to keep this compound in solution. This may require preparing a more concentrated stock solution. If the masking effect persists, consider exploring alternative solvents.
-
Possible Cause 2: The concentration of this compound is not optimal.
-
Solution 2: Perform a dose-response experiment with this compound to determine its effective concentration range (e.g., EC50 or IC50) in your system. Ensure your chosen concentration is appropriate for the expected biological response.
Problem 3: High variability is observed between replicates in the vehicle control wells.
-
Possible Cause 1: Inconsistent pipetting, especially with small volumes of DMSO stock.
-
Solution 1: Use calibrated pipettes and practice proper pipetting techniques. When adding the small volume of stock solution to the larger volume of medium, ensure it is mixed thoroughly but gently before adding to the cells.
-
Possible Cause 2: "Edge effects" in multi-well plates, where wells on the perimeter of the plate evaporate more quickly, concentrating the DMSO.
-
Solution 2: Avoid using the outer wells of the plate for your experimental groups. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or medium to create a humidity barrier.
References
Addressing batch-to-batch variability of synthesized Oxeglitazar
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthesized Oxeglitazar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] As a dual agonist, it is designed to regulate both lipid and glucose metabolism, making it a subject of interest for metabolic disease research.[3] PPARs are nuclear receptors that, when activated, bind to DNA and modulate the transcription of genes involved in energy metabolism.[4]
Q2: What are the common sources of batch-to-batch variability in synthesized this compound?
Batch-to-batch variability can arise from several factors during and after synthesis:
-
Process-Related Impurities: Incomplete reactions or side reactions during synthesis can lead to the presence of unreacted starting materials, intermediates, or by-products in the final compound. The specific impurities can vary depending on the synthetic route used.
-
Degradation Products: this compound, like other "glitazar" class compounds, may degrade under certain conditions such as exposure to acid, base, or oxidative stress.[5] This can lead to the formation of new impurities over time.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to variations in solubility, dissolution rate, and bioavailability, thereby affecting its biological activity. While not definitively reported for this compound, polymorphism is a known consideration for other PPAR agonists.
-
Residual Solvents and Water Content: The presence of residual solvents from the purification process or variable water content can affect the accurate weighing of the compound and, consequently, the concentration of solutions used in experiments.
Q3: How can I assess the purity and identity of my this compound batch?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the compound and to detect and quantify impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized this compound and to help identify the structure of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the compound, confirming its identity and helping to characterize impurities.
A Certificate of Analysis (CoA) from the supplier should provide initial data on purity and identity. However, independent verification is recommended, especially if you observe unexpected results.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
You observe that different batches of synthesized this compound show significant variation in their ability to activate PPARα and/or PPARγ in your cell-based assays (e.g., reporter gene assays).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Purity Differences | 1. Re-evaluate Purity: Analyze the different batches using a validated RP-HPLC method (see Experimental Protocols section). Compare the purity profiles and note any differences in the number and percentage of impurities. 2. Identify Impurities: If significant impurity peaks are observed, use LC-MS to determine their molecular weights and potentially identify their structures. Some impurities may act as antagonists or have lower agonist activity, thereby reducing the overall potency of the batch. |
| Presence of Active or Inactive Isomers | 1. Check for Isomeric Impurities: The synthesis of molecules with stereocenters can sometimes result in a mixture of isomers. Use a chiral HPLC method if applicable to separate and quantify different isomers. Different isomers can have vastly different biological activities. |
| Degradation of the Compound | 1. Assess for Degradation Products: Compare the HPLC chromatograms of fresh and older batches. New peaks in the older batch may indicate degradation. Consider performing forced degradation studies (acid, base, oxidation) to identify potential degradation products. 2. Proper Storage: Ensure this compound is stored under appropriate conditions (e.g., protected from light and moisture, at the recommended temperature) to minimize degradation. |
| Inaccurate Compound Concentration | 1. Verify Compound Weight: Ensure the compound is properly dried to remove residual solvents and water before weighing. 2. Use a Calibrated Balance: Use a properly calibrated analytical balance for weighing the compound. 3. Solubility Issues: Ensure the compound is fully dissolved in the chosen solvent for the assay. Incomplete dissolution will lead to a lower effective concentration. |
Quantitative Data Summary: Hypothetical Purity Analysis of Three this compound Batches
| Batch ID | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | EC50 in PPARγ Assay (nM) |
| OXE-2025-01 | 99.5 | 0.25 | 0.10 | 120 |
| OXE-2025-02 | 97.2 | 1.50 | 0.45 | 250 |
| OXE-2025-03 | 99.1 | 0.50 | 0.15 | 135 |
This table illustrates how lower purity (Batch OXE-2025-02) can correlate with a higher EC50 value, indicating lower potency.
Issue 2: Unexpected Peaks in HPLC Chromatogram
You are analyzing your synthesized this compound using RP-HPLC and observe peaks that are not the main compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurities | 1. Review Synthesis Pathway: Analyze the synthetic route to predict potential side products, unreacted starting materials, and intermediates. 2. Characterize Impurities: Use LC-MS to obtain the molecular weight of the unknown peaks. This information, combined with knowledge of the synthesis, can help in identifying the impurities. For "glitazar" type compounds, impurities can arise from variations in the synthetic process. |
| Degradation Products | 1. Perform Stress Testing: Subject a sample of pure this compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting solutions by HPLC. This can help to identify which peaks correspond to specific degradation products. For instance, a study on the similar molecule Saroglitazar found significant degradation under oxidative and acid/base stress. |
| Contamination | 1. Check Solvents and Glassware: Ensure all solvents are HPLC grade and glassware is thoroughly cleaned to avoid introducing contaminants. 2. Analyze a Blank Run: Inject a sample of the dissolution solvent (blank) to ensure that no peaks are originating from the solvent itself. |
Quantitative Data Summary: Common Impurities in Glitazar Synthesis (Based on Analogs)
| Impurity Type | Potential Source | Typical HPLC Retention Time (Relative to Main Peak) |
| Starting Material A | Incomplete reaction | < 1.0 |
| Intermediate B | Incomplete reaction | < 1.0 |
| Side-product C | Side reaction during synthesis | > 1.0 |
| Oxidative Degradant | Exposure to air/oxidizing agents | Variable |
| Hydrolytic Degradant | Exposure to acid/base | Variable |
This table provides a general guide to potential impurities based on data for similar molecules like Saroglitazar and Pioglitazone.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method adapted from protocols for similar "glitazar" compounds and should be optimized for your specific instrument and this compound batch.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point could be a 45:55 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.
Cell-Based PPARγ Reporter Gene Assay
This protocol outlines a general procedure for assessing the biological activity of this compound batches.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) that is co-transfected with:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Methodology:
-
Cell Seeding: Plate the transfected cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of the different this compound batches in the appropriate vehicle (e.g., DMSO).
-
Treatment: Treat the cells with the various concentrations of this compound or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle-only control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value for each batch.
-
Mandatory Visualizations
Caption: Workflow for this compound Synthesis, Quality Control, and Troubleshooting.
Caption: this compound Signaling Pathway via PPAR Activation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
Validation & Comparative
Oxeglitazar vs. Pioglitazone: A Comparative Analysis of Glycemic Control in Type 2 Diabetes
A detailed guide for researchers and drug development professionals on the mechanistic differences and clinical efficacy of the dual PPAR-α/γ agonist Oxeglitazar and the selective PPAR-γ agonist Pioglitazone in managing hyperglycemia.
This guide provides a comprehensive comparison of this compound and Pioglitazone, focusing on their mechanisms of action, effects on glycemic control, and safety profiles. While direct head-to-head clinical trial data for this compound is limited, this guide leverages data from other dual peroxisome proliferator-activated receptor (PPAR)-α/γ agonists, such as Saroglitazar and Aleglitazar, as surrogates to draw meaningful comparisons with the well-established selective PPAR-γ agonist, Pioglitazone.
Mechanism of Action: A Tale of Two Receptors
Both this compound and Pioglitazone belong to the class of drugs known as glitazones, which exert their therapeutic effects by activating PPARs, a group of nuclear receptors involved in the regulation of glucose and lipid metabolism. However, their selectivity for different PPAR isoforms leads to distinct pharmacological profiles.
Pioglitazone is a selective agonist for PPAR-γ , which is highly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. Activation of PPAR-γ in adipose tissue promotes the differentiation of small, insulin-sensitive adipocytes and increases the storage of free fatty acids, thereby reducing their circulation and mitigating the insulin resistance they can induce in muscle and liver. In the liver, Pioglitazone decreases glucose production (gluconeogenesis). The overall effect is enhanced insulin sensitivity and improved glycemic control.
This compound , as a dual PPAR-α/γ agonist , targets both PPAR-γ and PPAR-α. While its PPAR-γ activity mirrors that of Pioglitazone in improving insulin sensitivity, the additional activation of PPAR-α provides a distinct advantage in lipid metabolism. PPAR-α is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides. This dual action is intended to address both the hyperglycemia and dyslipidemia commonly observed in patients with type 2 diabetes.[1][2]
Below is a diagram illustrating the distinct signaling pathways of Pioglitazone and this compound.
Caption: Signaling pathways of Pioglitazone and this compound.
Comparative Efficacy in Glycemic Control
Clinical trial data demonstrates the efficacy of both Pioglitazone and dual PPAR-α/γ agonists in improving key markers of glycemic control, namely glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG).
Quantitative Data on Glycemic Control
The following tables summarize the effects of Pioglitazone and dual PPAR-α/γ agonists (as a proxy for this compound) on HbA1c and FPG from various clinical studies.
Table 1: Effect of Pioglitazone on Glycemic Control in Patients with Type 2 Diabetes
| Study | Treatment Group (daily) | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) |
| Aronoff et al. (2000)[3] | Pioglitazone 30 mg | 16 weeks | ~8.7 | -1.3 | ~185 | -58 |
| Goldberg et al. (2005)[4] | Pioglitazone 30-45 mg | 24 weeks | ~8.5 | -0.85 | ~180 | -33 |
| A Multicenter, Prospective...[5] | Pioglitazone 45 mg | 24 weeks | >7 to 9 | Not Reported | Not Reported | Not Reported |
Table 2: Effect of Dual PPAR-α/γ Agonists (Proxy for this compound) on Glycemic Control in Patients with Type 2 Diabetes
| Study | Treatment Group (daily) | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) |
| Kendall et al. (Muraglitazar) | Muraglitazar 5 mg | 24 weeks | ~8.5 | -1.14 | ~180 | -44 |
| Goldstein et al. (Tesaglitazar) | Tesaglitazar 1 mg | 12 weeks | 7.2 | Not Reported | Not Reported | -41.1 |
| A Multicenter, Prospective... (Saroglitazar) | Saroglitazar 4 mg | 24 weeks | >7 to 9 | Not Reported | Not Reported | Not Reported |
From the available data, dual PPAR-α/γ agonists appear to offer at least comparable, and in some cases, superior glycemic control compared to Pioglitazone alone. For instance, in a comparative study, muraglitazar demonstrated a greater reduction in both HbA1c and FPG than pioglitazone.
Experimental Protocols
The following section details the typical methodologies employed in clinical trials evaluating the glycemic control of Pioglitazone and dual PPAR-α/γ agonists.
Study Design and Patient Population
Most clinical trials are designed as randomized, double-blind, placebo-controlled, or active-controlled studies. Key inclusion criteria for patient populations typically include:
-
Adults (≥18 years) with a diagnosis of type 2 diabetes mellitus.
-
Inadequate glycemic control, often defined by a baseline HbA1c level between 7.0% and 10.0%.
-
Patients may be treatment-naïve or on a stable dose of other oral antidiabetic agents (e.g., metformin, sulfonylureas) which is maintained throughout the study.
Dosing and Administration
-
Pioglitazone: Typically administered orally once daily, with doses ranging from 15 mg to 45 mg.
-
Dual PPAR-α/γ Agonists (e.g., Saroglitazar, Aleglitazar): Also administered orally once daily, with dosages varying depending on the specific agent (e.g., Saroglitazar 2 mg and 4 mg, Aleglitazar 150 µg).
Efficacy Endpoints and Analytical Methods
The primary efficacy endpoints in these trials are the changes from baseline in HbA1c and FPG.
-
HbA1c Measurement: Blood samples are collected in EDTA tubes. HbA1c levels are typically measured using standardized and certified methods such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays. These methods are traceable to the Diabetes Control and Complications Trial (DCCT) reference method to ensure accuracy and comparability across different laboratories.
-
Fasting Plasma Glucose (FPG) Measurement: Blood samples are collected after an overnight fast (typically 8-12 hours). Plasma glucose concentrations are measured using a glucose oxidase or hexokinase enzymatic method on a certified clinical chemistry analyzer.
Below is a workflow diagram for a typical clinical trial evaluating these drugs.
Caption: Experimental workflow for a comparative clinical trial.
Safety and Tolerability
The safety profiles of Pioglitazone and dual PPAR-α/γ agonists share some similarities due to their common action on PPAR-γ, but also exhibit differences.
Pioglitazone: Common side effects include weight gain, edema (fluid retention), and an increased risk of bone fractures, particularly in women. A potential increased risk of bladder cancer has also been a subject of investigation. Despite these concerns, Pioglitazone has a generally favorable safety profile when used appropriately.
Dual PPAR-α/γ Agonists (Proxy for this compound): These agents also carry the risk of weight gain and edema associated with PPAR-γ activation. However, some studies have suggested that the incidence and severity of these side effects may be less pronounced compared to selective PPAR-γ agonists. The development of some dual agonists, like aleglitazar, was halted due to safety concerns, including an increased risk of heart failure and bone fractures. The safety profile of each dual agonist needs to be evaluated individually.
Conclusion
Both Pioglitazone and this compound (represented by its class of dual PPAR-α/γ agonists) are effective in improving glycemic control in patients with type 2 diabetes. Pioglitazone's mechanism is well-understood, and it has a long history of clinical use. This compound's dual agonism on both PPAR-α and PPAR-γ offers the potential for a more comprehensive metabolic effect, addressing both hyperglycemia and dyslipidemia. While early data for some dual agonists showed promise for superior glycemic control, the safety profile of this class requires careful consideration. For researchers and drug development professionals, the choice between a selective PPAR-γ agonist and a dual PPAR-α/γ agonist will depend on a careful balance of efficacy in glycemic and lipid control against the specific safety profile of the individual compound. Further direct comparative studies of this compound and Pioglitazone are warranted to fully elucidate their relative benefits and risks.
References
- 1. youtube.com [youtube.com]
- 2. GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice - Bordeaux Neurocampus [bordeaux-neurocampus.fr]
- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid-Lowering Effects: Fenofibrate vs. Dual PPAR-α/γ Agonists
An important note to the reader: The initial request for a comparative analysis of Oxeglitazar and Fenofibrate could not be fulfilled as extensive searches yielded no specific scientific or clinical data for a compound named "this compound." It is possible that this is a lesser-known developmental drug, a different trade name, or a misspelling.
To address the core scientific query about comparing a traditional fibrate with a newer class of lipid-lowering agents, this guide provides a comprehensive comparison between Fenofibrate and a well-documented dual peroxisome proliferator-activated receptor (PPAR)-α/γ agonist, Saroglitazar . This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic landscape of dyslipidemia management.
Introduction
Fenofibrate, a well-established fibric acid derivative, primarily functions as a PPAR-α agonist. Its therapeutic action is centered on reducing triglycerides (TG) and, to a lesser extent, low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). Dual PPAR-α/γ agonists, such as Saroglitazar, represent a newer class of drugs that combine the lipid-modifying benefits of PPAR-α activation with the insulin-sensitizing effects of PPAR-γ agonism. This dual mechanism of action holds the potential for more comprehensive management of metabolic disorders, particularly in patients with diabetic dyslipidemia.
Mechanism of Action
Fenofibrate: A PPAR-α Agonist
Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid.[1] Fenofibric acid activates PPAR-α, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][2][3] This activation leads to:
-
Increased Lipolysis and Triglyceride Clearance: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (Apo C-III), an inhibitor of LPL, leading to enhanced clearance of triglyceride-rich lipoproteins.[1]
-
Decreased Triglyceride Synthesis: Reduced hepatic production of very-low-density lipoprotein (VLDL).
-
Increased HDL-C: Increased production of apolipoproteins A-I and A-II, the major protein components of HDL.
-
Favorable LDL Particle Modification: A shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles.
Saroglitazar: A Dual PPAR-α/γ Agonist
Saroglitazar's dual agonism allows it to address both dyslipidemia and hyperglycemia.
-
PPAR-α Activation: Similar to fenofibrate, its PPAR-α activity leads to a significant reduction in triglycerides and an increase in HDL-C. It enhances fatty acid oxidation in the liver and reduces VLDL secretion.
-
PPAR-γ Activation: This component improves insulin sensitivity in peripheral tissues, leading to better glycemic control. This is particularly beneficial for patients with type 2 diabetes, a population often presenting with mixed dyslipidemia.
Comparative Efficacy in Lipid Reduction: Clinical Data
Clinical trials have directly compared the lipid-lowering efficacy of Saroglitazar and Fenofibrate.
| Lipid Parameter | Saroglitazar (4 mg) | Fenofibrate (160 mg/200 mg) | Study Details |
| Triglycerides (TG) | -55.3% | -41.1% | 12-week, randomized, double-blind trial in patients with hypertriglyceridemia (TG 500-1500 mg/dL). |
| A more profound decrease was observed compared to Fenofibrate. | 12-week, prospective, randomized study in diabetic dyslipidemic patients. | ||
| Total Cholesterol (TC) | A more profound decrease was observed compared to Fenofibrate. | 12-week, prospective, randomized study in diabetic dyslipidemic patients. | |
| LDL-Cholesterol (LDL-C) | A more profound decrease was observed compared to Fenofibrate. | 12-week, prospective, randomized study in diabetic dyslipidemic patients. | |
| HDL-Cholesterol (HDL-C) | A profound increase was observed compared to Fenofibrate. | 12-week, prospective, randomized study in diabetic dyslipidemic patients. |
Experimental Protocols
Lipid Profile Analysis in Clinical Trials
A standardized experimental protocol is crucial for the accurate assessment of lipid-lowering drug efficacy in clinical trials.
1. Patient Population:
-
Inclusion criteria typically involve adults (≥18 years) with diagnosed hyperlipidemia (e.g., hypertriglyceridemia, mixed dyslipidemia) based on fasting lipid levels.
-
Exclusion criteria often include secondary causes of hyperlipidemia and contraindications to the study medications.
2. Study Design:
-
Commonly designed as randomized, double-blind, placebo-controlled, or active-controlled trials.
-
A washout period for any previous lipid-lowering medication is often incorporated.
3. Blood Sample Collection:
-
Fasting blood samples (8-12 hours) are collected at baseline and at specified intervals throughout the study (e.g., week 4, week 8, week 12).
-
Serum or plasma is separated for lipid analysis.
4. Lipid Panel Measurement:
-
Total Cholesterol (TC), Triglycerides (TG), and HDL-C are typically measured using standardized enzymatic colorimetric assays.
-
LDL-C can be calculated using the Friedewald equation (LDL-C = TC - HDL-C - (TG/5)) for TG levels <400 mg/dL. For higher TG levels or for greater accuracy, direct measurement methods like preparative ultracentrifugation are used.
-
Non-HDL-C is calculated as TC - HDL-C.
-
Apolipoproteins (Apo B, Apo A-I) are often measured by immunoturbidimetric assays.
5. Data Analysis:
-
The primary efficacy endpoint is often the percent change in a specific lipid parameter (e.g., triglycerides) from baseline to the end of the treatment period.
-
Statistical analyses, such as Analysis of Covariance (ANCOVA), are used to compare the effects of the different treatments.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Fenofibrate (PPAR-α Agonist)
Caption: Fenofibrate's mechanism of action via PPAR-α activation.
Signaling Pathway of Saroglitazar (Dual PPAR-α/γ Agonist)
Caption: Saroglitazar's dual mechanism via PPAR-α and PPAR-γ activation.
Experimental Workflow for a Lipid-Lowering Clinical Trial
Caption: A typical experimental workflow for a lipid-lowering clinical trial.
Conclusion
The comparison between Fenofibrate and the dual PPAR-α/γ agonist Saroglitazar highlights the evolution of therapeutic strategies for dyslipidemia. While Fenofibrate remains a cornerstone for managing hypertriglyceridemia, the dual agonism of Saroglitazar offers a more comprehensive metabolic approach, demonstrating superior efficacy in lowering triglycerides and improving the overall lipid profile, along with the added benefit of glycemic control. For researchers and clinicians, the choice between these agents will depend on the patient's specific metabolic profile, particularly the presence of comorbid type 2 diabetes. The data suggests that dual PPAR-α/γ agonists may offer a significant advantage in the management of diabetic dyslipidemia. Further long-term cardiovascular outcome trials will be crucial in fully defining the role of this newer class of drugs in reducing cardiovascular risk.
References
A Comparative Analysis of Oxeglitazar (Aleglitazar) and Saroglitazar: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two dual peroxisome proliferator-activated receptor (PPAR) agonists, Oxeglitazar (believed to be a misspelling of Aleglitazar) and Saroglitazar. Both agents were developed to address metabolic disorders by targeting PPARα and PPARγ, key regulators of lipid and glucose metabolism. However, their clinical development trajectories and current statuses differ significantly.
At a Glance: Key Differences
| Feature | This compound (Aleglitazar) | Saroglitazar |
| Development Status | Development Halted | Approved and in Clinical Use (in India) |
| Primary Indication | Investigated for Type 2 Diabetes Mellitus (T2DM) with high cardiovascular risk | Approved for Diabetic Dyslipidemia and Non-alcoholic Fatty Liver Disease (NAFLD) with Non-alcoholic Steatohepatitis (NASH) |
| Reported Efficacy | Showed initial promise in improving glycemic control and lipid profiles | Demonstrated significant efficacy in lowering triglycerides and improving glycemic control in multiple clinical trials |
| Key Clinical Outcome | Failed to demonstrate cardiovascular benefit and raised safety concerns, leading to termination of clinical trials | Established efficacy and a generally favorable safety profile in approved indications |
Mechanism of Action: Dual PPARα/γ Agonism
Both this compound (Aleglitazar) and Saroglitazar function as dual agonists of PPARα and PPARγ, nuclear receptors that play crucial roles in metabolic homeostasis.[1][2]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[3][4]
-
PPARγ Activation: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and lipid storage. Its activation enhances insulin sensitivity and improves glucose uptake in peripheral tissues.[2]
Saroglitazar is characterized as a dual PPARα/γ agonist with a predominant affinity for PPARα. This profile is suggested to contribute to its potent lipid-lowering effects alongside moderate improvements in insulin sensitivity. Aleglitazar was also designed as a dual PPARα/γ agonist.
Signaling Pathway Diagram
Efficacy Data: A Comparative Summary
Quantitative data from preclinical and clinical studies are summarized below. It is important to note that the development of Aleglitazar was halted, and therefore, the available data is more limited compared to Saroglitazar.
Preclinical Efficacy
| Parameter | This compound (Aleglitazar) | Saroglitazar |
| Animal Model | Rhesus monkeys (prediabetic) | db/db mice |
| Triglyceride Reduction | ~89% reduction | Dose-dependent reduction (up to 54.9% at 3 mg/kg) |
| HDL-C Increase | ~125% increase | Data not consistently reported in percentages |
| LDL-C Reduction | ~41% reduction | Significantly lowered in transgenic mice models |
| Glycemic Control | Improved insulin sensitivity by 60% | Dose-dependent reduction in serum glucose (ED50 of 0.19 mg/kg) |
Clinical Efficacy
Lipid Profile
| Study | Drug & Dosage | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Change in Non-HDL-C |
| PRESS V (Saroglitazar) | Saroglitazar 4mg | -45.0% | -5% | - | - |
| PRESS VI (Saroglitazar) | Saroglitazar 4mg | -46.7% | Significant reduction | Significant increase | -32.5% |
| Pooled Phase III (Aleglitazar) | Aleglitazar 150µ g/day | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | Statistically significant increase vs. placebo | - |
Glycemic Control
| Study | Drug & Dosage | Change in HbA1c | Change in Fasting Plasma Glucose |
| PRESS V (Saroglitazar) | Saroglitazar 4mg | Statistically significant reduction | Statistically significant reduction |
| Pooled Phase III (Aleglitazar) | Aleglitazar 150µ g/day | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |
Experimental Protocols
Detailed methodologies for key cited experiments are provided to allow for critical evaluation and replication.
Saroglitazar: PRESS V Clinical Trial Methodology
-
Study Design: A multicenter, prospective, randomized, double-blind, phase 3 study.
-
Participants: Patients with diabetic dyslipidemia (triglycerides >200 and <400 mg/dL, HbA1c >7% and <9%).
-
Intervention: 122 patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4 mg, or Pioglitazone 45 mg once daily for 24 weeks.
-
Primary Endpoint: Percentage change in triglyceride levels from baseline to week 24.
-
Secondary Endpoints: Changes in other lipid parameters (LDL-C, HDL-C, VLDL-C, total cholesterol) and glycemic parameters (fasting plasma glucose, HbA1c).
-
Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat population using an analysis of covariance (ANCOVA) model.
Aleglitazar: Preclinical Study in a Primate Model
-
Animal Model: Six adult male rhesus monkeys with naturally occurring obesity, insulin resistance, and dyslipidemia.
-
Study Design: A 135-day efficacy study with a 28-day baseline assessment phase (vehicle only) followed by daily oral administration of Aleglitazar (0.03 mg/kg).
-
Efficacy Parameters: Fasting plasma glucose, insulin, HbA1c, and a full lipid profile were measured at baseline and at the end of the treatment period. Insulin sensitivity was assessed using an intravenous glucose tolerance test.
-
Data Analysis: Changes from baseline values were analyzed to determine the effects of Aleglitazar.
Saroglitazar: Preclinical Study in db/db Mice
-
Animal Model: Male db/db mice (a model of type 2 diabetes and obesity).
-
Intervention: Mice were treated orally with Saroglitazar at doses ranging from 0.01 to 3 mg/kg per day for 12 days.
-
Efficacy Parameters: Serum levels of triglycerides, free fatty acids, and glucose were measured. An oral glucose tolerance test was performed to assess improvements in glucose metabolism.
-
Data Analysis: Dose-dependent effects were evaluated, and ED50 values (the dose that produces 50% of the maximal response) were calculated for the observed reductions in triglycerides and glucose.
Conclusion
Saroglitazar has emerged as a viable therapeutic option for diabetic dyslipidemia and NAFLD/NASH, with a substantial body of evidence supporting its efficacy and a generally acceptable safety profile. In contrast, the clinical development of this compound (Aleglitazar) was terminated due to a lack of demonstrated cardiovascular benefit and the emergence of significant safety concerns. While both molecules share a common mechanism of action as dual PPARα/γ agonists, the divergent clinical outcomes underscore the critical importance of subtle differences in pharmacological profiles and their ultimate impact on patient safety and efficacy. For researchers and drug development professionals, the story of these two "glitazars" serves as a compelling case study in the complexities of developing metabolic drugs and the rigorous evaluation required for regulatory approval and clinical use.
References
- 1. cusabio.com [cusabio.com]
- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Showdown: Dual PPAR Agonists in a Preclinical NASH Arena
A detailed comparison of the preclinical efficacy of lanifibranor, elafibranor, and saroglitazar in a diet-induced obese mouse model of non-alcoholic steatohepatitis (NASH) reveals promising, yet distinct, therapeutic profiles for these next-generation metabolic regulators. While a direct comparative study involving all three agents in a single trial remains elusive, data gleaned from studies utilizing the highly translational Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model for lanifibranor and elafibranor, alongside key preclinical data for saroglitazar, provide valuable insights for researchers in the field of metabolic disease.
Nonalcoholic steatohepatitis is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in regulating lipid metabolism, inflammation, and insulin sensitivity, making them attractive therapeutic targets for NASH.[1][2] Dual PPAR agonists, which simultaneously activate two PPAR isoforms (α, δ, or γ), and pan-PPAR agonists, which activate all three, are being actively investigated for their potential to address the multifaceted pathology of NASH.[1][3]
This guide provides a head-to-head comparison of the preclinical performance of three prominent PPAR agonists: the pan-PPAR agonist lanifibranor , the dual PPARα/δ agonist elafibranor , and the dual PPARα/γ agonist saroglitazar .
Comparative Efficacy of Lanifibranor and Elafibranor in the GAN DIO-NASH Mouse Model
The Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse is a widely accepted preclinical model that recapitulates the key histological features of human NASH, including steatosis, inflammation, ballooning, and progressive fibrosis. The following table summarizes the efficacy of lanifibranor and elafibranor in this model, based on a comprehensive study assessing various clinically relevant drugs.
| Parameter | Lanifibranor (30 mg/kg/day, p.o.) | Elafibranor | Vehicle |
| NAFLD Activity Score (NAS) Change | Significant Reduction | Significant Reduction | No significant change |
| Fibrosis Stage Change | Significant Improvement | No significant change | No significant change |
| MASH Resolution | Achieved | Not reported to have met the same endpoint | Not achieved |
Preclinical Efficacy of Saroglitazar in NASH Models
Saroglitazar, a dual PPARα/γ agonist, has also demonstrated significant efficacy in various preclinical models of NASH, although not directly compared with lanifibranor and elafibranor in the GAN-DIO model. The following table summarizes key findings from a study utilizing a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) induced NASH model in mice.
| Parameter | Saroglitazar (3 mg/kg) | Pioglitazone (PPARγ agonist) | Fenofibrate (PPARα agonist) |
| NAFLD Activity Score (NAS) | Significantly more prominent reduction | Partial improvement | Partial improvement |
| Steatosis | Reduced | No improvement | No improvement |
| Inflammation | Reduced | Partially improved | Partially improved |
| Fibrosis | Prevented development | Not specified | Not specified |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach used in these preclinical studies, the following diagrams are provided.
Caption: PPAR agonist signaling pathway in NASH.
Caption: Preclinical NASH model experimental workflow.
Experimental Protocols
Animal Model: Male C57BL/6J mice were utilized in the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) model.
Diet and Induction of NASH: The mice were fed a GAN diet, which is high in fat (40 kcal%), fructose (22%), and cholesterol (2%), for a minimum of 34 weeks to induce a NASH phenotype with progressive fibrosis.
Inclusion Criteria for Treatment: Prior to treatment initiation, mice underwent a liver biopsy to confirm the presence of MASH, defined by a NAFLD Activity Score (NAS) of 5 or greater and a fibrosis stage of F1 or higher.
Treatment Groups and Administration: GAN DIO-NASH mice were randomized into treatment groups (n=14-18 per group) and received either the vehicle control, lanifibranor (30 mg/kg/day, orally), or elafibranor for 12 weeks.
Efficacy Endpoints: The primary outcomes were the pre-to-post treatment changes in the NAFLD Activity Score (NAS) and fibrosis stage. Histological analysis was performed to assess these changes.
Discussion and Conclusion
The available preclinical data suggests that both the pan-PPAR agonist lanifibranor and the dual PPARα/δ agonist elafibranor are effective in reducing the overall NAFLD Activity Score in a highly translational mouse model of NASH. Notably, in this specific model, lanifibranor demonstrated a significant advantage in improving liver fibrosis, a critical endpoint for NASH therapies.
Saroglitazar, a dual PPARα/γ agonist, has also shown robust efficacy in reducing steatosis, inflammation, and fibrosis in other preclinical NASH models. Its pronounced effect on steatosis, where single PPARα and PPARγ agonists fell short, highlights the potential benefit of its dual-action mechanism.
References
- 1. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Oxeglitazar's Therapeutic Effects: A Comparative Analysis Using Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Oxeglitazar (also known as aleglitazar) is a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ), developed to address both dyslipidemia and hyperglycemia, key features of type 2 diabetes mellitus. While primary clinical endpoints such as glycated hemoglobin (HbA1c) and lipid profiles are crucial for assessing its efficacy, a deeper understanding of its therapeutic effects can be elucidated through secondary assays. This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies for key secondary validation assays.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound can be benchmarked against established treatments for metabolic disorders, including PPAR-γ agonists like Pioglitazone and PPAR-α agonists like Fenofibrate, as well as other dual PPAR-α/γ agonists such as Saroglitazar. The following tables summarize the quantitative data from clinical trials, offering a side-by-side comparison of their effects on key metabolic parameters.
Table 1: Glycemic Control - Change in HbA1c
| Drug | Dosage | Trial | Baseline HbA1c (%) | Change from Baseline (%) |
| This compound (Aleglitazar) | 150 µg | SYNCHRONY (Phase II)[1] | Not Specified | -0.95 (approx.) |
| 50 µg | SYNCHRONY (Phase II)[2] | Not Specified | -0.36 | |
| 600 µg | SYNCHRONY (Phase II)[2] | Not Specified | -1.35 | |
| Pioglitazone | 45 mg | SYNCHRONY (Phase II)[1] | Not Specified | Not Specified |
| 45 mg | PRESS V[3] | >7 to 9 | Not the primary endpoint | |
| 15 mg (add-on) | Phase 3 Trial | 7.5 to 11.0 | -0.74 (at 48 weeks) | |
| Saroglitazar | 2 mg | PRESS V | >7 to 9 | -0.3 (at 24 weeks) |
| 4 mg | PRESS V | >7 to 9 | -0.3 (at 24 weeks) | |
| 2 mg | PRESS XII | ≥ 7.5 | -1.38 (at 24 weeks) | |
| 4 mg | PRESS XII | ≥ 7.5 | -1.47 (at 24 weeks) |
Table 2: Lipid Profile - Change in Triglycerides and HDL-C
| Drug | Dosage | Trial | Change in Triglycerides (%) | Change in HDL-C (%) |
| This compound (Aleglitazar) | 150 µg | SYNCHRONY (Phase II) | -43 | +20 |
| Pioglitazone | 45 mg | PRESS V | -15.5 | Not Specified |
| Fenofibrate | 200 mg | FIELD | -26 | +6.5 |
| Saroglitazar | 2 mg | PRESS V | -26.4 | Not Specified |
| 4 mg | PRESS V | -45.0 | Not Specified | |
| 2 mg | PRESS VI | -45.5 | Not Specified | |
| 4 mg | PRESS VI | -46.7 | Not Specified |
Table 3: Secondary Biomarkers - Effects on Insulin Resistance and Inflammation
| Drug | Secondary Assay | Effect |
| This compound (Aleglitazar) | HOMA-IR | Statistically significant improvement |
| hs-CRP | Reduced expression of pro-inflammatory mediators | |
| Adiponectin | Not directly quantified in available results | |
| Pioglitazone | HOMA-IR | Significant improvement |
| hs-CRP | Not Specified | |
| Adiponectin | Increased levels | |
| Fenofibrate | HOMA-IR | Not Specified |
| hs-CRP | Decreased levels in patients with high baseline CRP | |
| Adiponectin | Not Specified |
Experimental Protocols for Secondary Assays
To ensure the reproducibility and validity of the findings, detailed experimental protocols for key secondary assays are provided below.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
Objective: To quantify insulin resistance and beta-cell function from fasting glucose and insulin levels.
Methodology:
-
Sample Collection: Collect fasting blood samples from subjects.
-
Glucose Measurement: Determine the fasting plasma glucose (FPG) concentration using a standard enzymatic assay (e.g., glucose oxidase method).
-
Insulin Measurement: Measure the fasting plasma insulin (FPI) concentration using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: Calculate the HOMA-IR score using the following formula:
-
HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5
-
High-Sensitivity C-Reactive Protein (hs-CRP) Assay
Objective: To measure low levels of C-reactive protein in the blood as a marker of systemic inflammation.
Methodology:
-
Sample Collection: Collect serum or plasma samples from subjects.
-
Assay Principle: Utilize a high-sensitivity immunoturbidimetric assay.
-
Procedure: a. A specific antibody to human CRP is coated onto latex particles. b. When a sample containing CRP is added, the CRP binds to the antibody, causing agglutination of the latex particles. c. The degree of turbidity caused by the agglutination is measured spectrophotometrically. d. The CRP concentration is proportional to the turbidity and is determined by comparison with a calibrator of known CRP concentration.
Adiponectin Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of adiponectin in serum or plasma.
Methodology:
-
Assay Principle: A solid-phase sandwich ELISA.
-
Procedure: a. Microplate wells are pre-coated with a monoclonal antibody specific for adiponectin. b. Standards and patient samples are added to the wells, and any adiponectin present is bound by the immobilized antibody. c. After washing, a biotin-conjugated polyclonal antibody specific for adiponectin is added. d. Following another wash, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody. e. A substrate solution is then added, and the color development is proportional to the amount of bound adiponectin. f. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). g. The concentration of adiponectin in the samples is determined by interpolating from a standard curve.
Visualizing Mechanisms and Workflows
Signaling Pathway of Dual PPAR-α/γ Agonists
The therapeutic effects of this compound are mediated through the activation of both PPAR-α and PPAR-γ. The following diagram illustrates the downstream signaling cascade.
References
- 1. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist aleglitazar on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 Aleglitazar Data [medscape.com]
- 3. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Oxeglitazar's Impact on Gene Expression with RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual PPARα/γ agonist Oxeglitazar and its alternatives in modulating gene expression, with a focus on cross-validation using RNA sequencing (RNA-seq). Given the limited publicly available RNA-seq data specifically for this compound, this guide draws comparisons with other drugs in its class, such as Saroglitazar and Aleglitazar, for which more gene expression data is available.
Executive Summary
This compound belongs to a class of drugs known as "glitazars," which are dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] These nuclear receptors are critical transcription factors that regulate genes involved in lipid and glucose metabolism.[2] By activating both PPARα and PPARγ, glitazars aim to simultaneously address dyslipidemia and hyperglycemia, key components of the metabolic syndrome.[3] RNA-seq is a powerful tool for elucidating the genome-wide effects of these compounds, offering insights into their mechanisms of action and potential off-target effects.[4][5]
Mechanism of Action: PPARα and PPARγ Agonism
PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. Conversely, PPARγ is highly expressed in adipose tissue and plays a key role in adipogenesis, lipid storage, and improving insulin sensitivity.
Dual agonists like this compound are designed to harness the benefits of both pathways. The activation of PPARα and PPARγ by a ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Comparative Analysis of Gene Expression
| Gene | Function | Drug Class | Observed Expression Change | Primary PPAR Target |
| ACO (Acyl-CoA Oxidase) | Fatty acid oxidation | Glitazar (Saroglitazar) | Upregulation | PPARα |
| FATP (Fatty Acid Transport Protein) | Fatty acid uptake | Glitazar (Saroglitazar) | Upregulation | PPARα/γ |
| CD36 | Fatty acid translocase | Glitazar (Saroglitazar) | Upregulation | PPARα/γ |
| LPL (Lipoprotein Lipase) | Triglyceride hydrolysis | Glitazar (Saroglitazar) | Upregulation | PPARα/γ |
| ApoCIII (Apolipoprotein C-III) | Inhibitor of LPL | Glitazar (Saroglitazar) | Downregulation | PPARα |
| ADFP (Adipose Differentiation-Related Protein) | Lipid droplet formation | Glitazar (Aleglitazar) | Upregulation | PPARα |
| ANGPTL4 (Angiopoietin-like 4) | Lipid metabolism regulation | Glitazar (Aleglitazar) | Upregulation | PPARα |
| Apo-AV (Apolipoprotein A-V) | Triglyceride metabolism | Glitazar (Aleglitazar) | Upregulation | PPARα |
| aP2 (Adipocyte fatty acid-binding protein) | Fatty acid binding | Glitazar (Saroglitazar) | Upregulation | PPARγ |
| Adiponectin | Insulin sensitivity | Glitazar (Saroglitazar) | Upregulation | PPARγ |
Alternatives to this compound
Several other classes of drugs are used to manage metabolic syndrome, each with a distinct mechanism of action and impact on gene expression.
| Drug Class | Mechanism of Action | Key Gene Expression Effects |
| Biguanides (e.g., Metformin) | Activates AMP-activated protein kinase (AMPK), reduces hepatic glucose production. | Affects genes involved in gluconeogenesis and mitochondrial biogenesis. |
| Sulfonylureas | Stimulate insulin secretion from pancreatic β-cells. | Indirectly influences gene expression through insulin signaling pathways. |
| Thiazolidinediones (TZDs) | Selective PPARγ agonists. | Primarily upregulates genes involved in adipogenesis and insulin sensitivity. |
| GLP-1 Receptor Agonists | Mimic the action of glucagon-like peptide-1, enhancing insulin secretion and satiety. | Modulates genes related to insulin secretion and appetite regulation. |
| SGLT2 Inhibitors | Inhibit glucose reabsorption in the kidneys. | Primarily affects renal glucose transport genes. |
Experimental Protocols
RNA-Seq Analysis of Cultured Hepatocytes Treated with a PPAR Agonist
This protocol outlines a general workflow for assessing the impact of a compound like this compound on gene expression in a relevant cell line, such as primary human hepatocytes.
-
Cell Culture and Treatment:
-
Plate primary human hepatocytes or a suitable cell line (e.g., HepG2) at an appropriate density.
-
Allow cells to adhere and stabilize overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).
-
Include positive controls, such as known PPARα and PPARγ agonists.
-
-
RNA Isolation:
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Quantify and assess the quality of the libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A typical sequencing depth for differential gene expression analysis is 20-30 million reads per sample.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon drug treatment compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify the biological pathways and functions that are enriched in the set of differentially expressed genes.
-
Visualizations
Signaling Pathway of Dual PPARα/γ Agonists
Caption: Mechanism of action for dual PPARα/γ agonists like this compound.
Experimental Workflow for RNA-Seq Analysis
Caption: A typical workflow for analyzing gene expression changes using RNA-seq.
References
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. Guest Commentary: RNA-seq in preclinical research and drug discovery--digging deep for insights | Drug Discovery News [drugdiscoverynews.com]
Comparative analysis of the safety profiles of Oxeglitazar and other glitazars
Absence of Data on Oxeglitazar
Initial searches for "this compound" have revealed its existence as a chemical compound, identified as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist.[1][2][3][4][5] However, a comprehensive review of publicly available scientific literature, clinical trial registries, and safety databases has yielded no specific safety, preclinical, or clinical data for this compound. It is referenced as a compound for research in type II diabetes, but lacks the published data necessary for a comparative safety analysis.
Therefore, this guide provides a comparative safety analysis of other well-documented glitazars, including first- and second-generation thiazolidinediones (TZDs) and newer dual or pan-PPAR agonists.
Introduction to Glitazars and PPAR Agonism
Glitazars, also known as thiazolidinediones (TZDs) or peroxisome proliferator-activated receptor (PPAR) agonists, are a class of drugs primarily used in the management of type 2 diabetes mellitus. They exert their effects by activating PPARs, which are nuclear receptors involved in the regulation of glucose and lipid metabolism. The two main isoforms targeted by these drugs are PPARα and PPARγ.
-
PPARγ activation is primarily associated with improving insulin sensitivity.
-
PPARα activation is mainly linked to beneficial effects on lipid profiles, such as reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.
While effective in glycemic control, the safety profiles of glitazars have been a subject of significant investigation, leading to the withdrawal of some agents from the market and restricted use for others. This guide provides a comparative analysis of the safety profiles of prominent glitazars.
Comparative Safety Profiles of Glitazars
The following table summarizes the key adverse events associated with various glitazars based on clinical trial data and post-marketing surveillance.
| Adverse Event | Troglitazone | Rosiglitazone | Pioglitazone | Aleglitazar (Discontinued) | Saroglitazar | Chiglitazar |
| Hepatotoxicity | Severe, idiosyncratic, led to withdrawal. | Not a significant issue. | Not a significant issue. | No significant hepatotoxicity reported. | Generally well-tolerated. | Generally well-tolerated. |
| Cardiovascular | - | Increased risk of myocardial infarction and heart failure. | Potential increased risk of heart failure, but some studies suggest cardiovascular benefits over rosiglitazone. | Increased rate of heart failure. | No major adverse cardiovascular events reported in clinical trials to date. | No major adverse cardiovascular events reported in clinical trials to date. |
| Fluid Retention/Edema | Yes. | Yes, particularly when combined with insulin. | Yes, class effect. | Yes. | Minimal reports. | Yes. |
| Weight Gain | Yes. | Yes. | Yes. | Yes. | Minimal reports. | Yes. |
| Bone Fractures | - | Increased risk, particularly in women. | Increased risk, particularly in women. | Increased rate of fractures. | Not a significant issue reported. | Not a significant issue reported. |
| Bladder Cancer | - | - | Potential increased risk with long-term use. | - | Not a significant issue reported. | Not a significant issue reported. |
| Renal Effects | - | - | - | Increased serum creatinine, renal impairment. | - | - |
| Hypoglycemia | Low risk as monotherapy. | Low risk as monotherapy. | Low risk as monotherapy. | Increased incidence. | Low risk. | Low risk. |
Experimental Protocols for Safety Assessment
The safety assessment of glitazars in clinical trials typically involves rigorous monitoring for the adverse events listed above. The methodologies for these assessments are outlined below.
Hepatotoxicity Monitoring
-
Protocol: Regular monitoring of liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin, at baseline and periodically throughout the trial.
-
Actionable Endpoints: Pre-defined limits for LFT elevations (e.g., >3x the upper limit of normal) that would trigger more frequent monitoring or discontinuation of the study drug.
Cardiovascular Safety Assessment
-
Protocol: Adjudication of all potential cardiovascular events by an independent, blinded clinical endpoint committee (CEC). Standardized definitions for myocardial infarction, stroke, and cardiovascular death are used.
-
Data Collection: Comprehensive collection of data from electrocardiograms (ECGs), hospital records, and other relevant sources.
-
Statistical Analysis: Time-to-event analysis for major adverse cardiovascular events (MACE).
Assessment of Fluid Retention and Heart Failure
-
Protocol: Monitoring for clinical signs and symptoms of fluid retention, such as peripheral edema and rapid weight gain.
-
Cardiac Function Monitoring: Use of echocardiography and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels to assess cardiac function, particularly in at-risk patients.
Bone Fracture Surveillance
-
Protocol: Systematic recording of all fractures, including the site and circumstances of the fracture.
-
Bone Mineral Density (BMD) Sub-studies: In some trials, dual-energy X-ray absorptiometry (DXA) scans are used to assess changes in BMD over time.
Signaling Pathways and Experimental Workflows
PPARα/γ Activation Pathway
The following diagram illustrates the general mechanism of action of glitazars through the activation of PPARα and PPARγ, leading to both therapeutic effects and potential adverse events.
Figure 1: Simplified signaling pathway of PPARα/γ activation by glitazars.
Experimental Workflow for Clinical Trial Safety Monitoring
The diagram below outlines a typical workflow for monitoring and managing adverse events in a clinical trial for a new glitazar.
Figure 2: Workflow for safety monitoring in a glitazar clinical trial.
Conclusion
The safety profiles of glitazars are varied and have evolved with the development of newer agents. The severe hepatotoxicity of troglitazone and the cardiovascular concerns with rosiglitazone have highlighted the importance of thorough safety evaluations for this class of drugs. While pioglitazone remains a therapeutic option, its use is tempered by concerns about bladder cancer and bone fractures.
Newer generation dual and pan-PPAR agonists, such as saroglitazar and chiglitazar, appear to have more favorable safety profiles in early to mid-stage clinical development, with fewer reports of the classic TZD-related adverse events. However, long-term cardiovascular safety data for these newer agents are still emerging. The discontinuation of aleglitazar due to an unfavorable benefit-risk profile underscores the challenges in developing safe and effective dual PPAR agonists.
For researchers and drug development professionals, a comprehensive understanding of the historical and evolving safety landscape of glitazars is crucial for the design of future studies and the development of safer therapeutic agents targeting the PPARs.
References
Tandem Mass Spectrometry for the Validation of Glitazar Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount for preclinical and clinical studies. This guide provides a comparative overview of tandem mass spectrometry (LC-MS/MS) for the quantification of glitazars, a class of drugs used in the treatment of metabolic disorders. Using Saroglitazar as a representative example due to the availability of public data, we will compare the performance of LC-MS/MS with alternative analytical techniques and provide detailed experimental protocols.
Performance Comparison: LC-MS/MS vs. Other Methods
The choice of analytical technique for drug quantification depends on the required sensitivity, selectivity, and the complexity of the biological matrix. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high sensitivity and specificity. Here, we compare the performance of a validated LC-MS/MS method for Saroglitazar with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
| Parameter | LC-MS/MS (Saroglitazar) | RP-HPLC (Saroglitazar) | HPTLC (Saroglitazar) |
| Linearity Range | 0.2 - 500 ng/mL[1] | 20 - 100 µg/mL[2] | 125 - 1500 ng/band[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | Not Reported | 39.68 ng/band[3] |
| Limit of Detection (LOD) | Not Reported | Not Reported | 13.09 ng/band |
| Precision (%RSD) | Inter-batch: 5.04% - 8.06% Intra-batch: 1.53% - 7.68% | < 2% | < 2% |
| Accuracy (%Bias) | Inter-batch: -7.51% to 1.15% Intra-batch: -11.21% to -3.25% | Not Reported | Not Reported |
| Retention Time (RT) | 4.52 min | 1.993 min | Rf = 0.55 |
| Internal Standard (IS) | Glimepiride | Not specified | Not applicable |
As the data indicates, the LC-MS/MS method offers significantly higher sensitivity, with an LLOQ in the sub-ng/mL range, making it ideal for pharmacokinetic studies where drug concentrations in biological fluids can be very low. While HPLC and HPTLC methods are suitable for the analysis of bulk drug and pharmaceutical formulations, they lack the sensitivity required for bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the summarized experimental protocols for the LC-MS/MS, RP-HPLC, and HPTLC methods for Saroglitazar.
Tandem Mass Spectrometry (LC-MS/MS) Method for Saroglitazar in Human Plasma
This method is highly sensitive and selective for the quantification of Saroglitazar in a biological matrix.
-
Sample Preparation:
-
Liquid-liquid extraction with a mixture of dichloromethane and diethyl ether is used to extract Saroglitazar and the internal standard (Glimepiride) from human plasma.
-
-
Liquid Chromatography:
-
Column: ACE-5, C18 (4.6 x 100 mm)
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.
-
Flow Rate: Not specified.
-
Run Time: 10 min
-
-
Mass Spectrometry:
-
Ionization: TurboIon Spray with positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Saroglitazar: m/z 440.2 to m/z 366.0 and m/z 440.2 to m/z 183.1
-
Glimepiride (IS): m/z 491.3 to m/z 352.0
-
-
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method for Saroglitazar
This method is suitable for the determination of Saroglitazar in pharmaceutical dosage forms.
-
Sample Preparation:
-
A stock solution is prepared by dissolving 100 mg of Saroglitazar magnesium in 100 mL of methanol. Working standard solutions are prepared by further dilution.
-
-
Liquid Chromatography:
-
Column: C18 Waters (150 × 4.6 mm, 5µm)
-
Mobile Phase: Methanol and Water (90:10 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 295 nm
-
High-Performance Thin-Layer Chromatography (HPTLC) Method for Saroglitazar
This HPTLC method offers a simpler and faster alternative for the quantification of Saroglitazar in bulk and pharmaceutical dosage forms.
-
Sample Preparation:
-
Standard solutions of Saroglitazar are prepared in methanol.
-
-
Chromatography:
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254
-
Mobile Phase: n-butanol: ammonia (7:3 v/v)
-
Detection: Densitometric analysis at 294 nm
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the tandem mass spectrometry workflow.
Caption: Workflow of this compound quantification by LC-MS/MS.
Caption: Validation parameters for analytical methods.
References
Benchmarking Oxeglitazar's performance against established diabetes therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxeglitazar (Aleglitazar), a dual peroxisome proliferator-activated receptor (PPAR) agonist, with established therapies for type 2 diabetes. The document is intended for a scientific audience and focuses on presenting objective performance data, detailed experimental methodologies from key clinical trials, and visualizations of relevant biological pathways and workflows.
Introduction to this compound (Aleglitazar) and its Mechanism of Action
This compound (Aleglitazar) is an investigational drug that was developed for the treatment of type 2 diabetes mellitus. It functions as a dual agonist for both PPARα and PPARγ nuclear receptors.[1][2] This dual agonism was intended to simultaneously address both hyperglycemia and dyslipidemia, two common features of type 2 diabetes.
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) activation is the mechanism of action for the thiazolidinedione (TZD) class of drugs.[3] PPARγ is primarily expressed in adipose tissue and plays a crucial role in regulating glucose metabolism, insulin sensitivity, and adipogenesis.[4][5] Agonism of PPARγ enhances insulin sensitivity, promoting glucose uptake and utilization in peripheral tissues.
-
PPARα (Peroxisome Proliferator-Activated Receptor Alpha) is highly expressed in the liver, heart, and skeletal muscle. Its activation governs the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. PPARα agonism, the mechanism of fibrates, leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
By activating both receptors, this compound was designed to offer a comprehensive treatment for the metabolic abnormalities associated with type 2 diabetes. However, its clinical development was halted due to an unfavorable benefit-risk profile observed in large-scale cardiovascular outcome trials.
Signaling Pathway of PPARα/γ Agonists
Caption: PPARα/γ signaling pathway initiated by this compound.
Experimental Protocols of Key Clinical Trials
Detailed, replicable laboratory protocols for the cited clinical trials are not publicly available in their publications. However, the methodologies of these trials are summarized below based on their respective designs and published information.
General Experimental Workflow for a Randomized Controlled Trial
Caption: Generalized workflow for a randomized controlled clinical trial.
This compound (Aleglitazar) Clinical Trials
-
SYNCHRONY (NCT00388518): This was a Phase II, randomized, double-blind, dose-ranging study to assess the efficacy and safety of aleglitazar. 332 patients with type 2 diabetes were randomized to receive one of four doses of aleglitazar (50 µg, 150 µg, 300 µg, or 600 µg), placebo, or open-label pioglitazone 45 mg daily for 16 weeks. The primary endpoint was the change in HbA1c from baseline. Secondary endpoints included changes in lipid profiles.
-
AleCardio (NCT01042769): A Phase III, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the effect of aleglitazar on cardiovascular outcomes in 7,226 patients with type 2 diabetes and a recent acute coronary syndrome. Patients were randomized to receive aleglitazar 150 µg or placebo daily. The primary efficacy endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The trial was terminated early due to futility for efficacy and an increase in safety signals.
-
ALEPREVENT (NCT01245173): This was a Phase III, multicenter, randomized, double-blind trial comparing aleglitazar 150 µg or placebo daily in patients with type 2 diabetes or prediabetes with established, stable cardiovascular disease. The trial was also halted prematurely due to the findings from the AleCardio trial.
Comparator Drug Landmark Clinical Trials
-
Pioglitazone - PROactive (PROspective pioglitAzone Clinical Trial In macroVascular Events): A randomized, double-blind, placebo-controlled trial in 5,238 patients with type 2 diabetes and evidence of macrovascular disease. The study evaluated the effect of pioglitazone on a broad range of macrovascular outcomes. The primary endpoint was a composite of all-cause mortality, nonfatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and amputation above the ankle.
-
Metformin - UKPDS (United Kingdom Prospective Diabetes Study): A landmark, randomized, multicenter trial that established the benefits of intensive blood glucose control in patients with newly diagnosed type 2 diabetes. In the UKPDS 34 substudy, overweight patients were randomized to conventional therapy (primarily diet) or intensive therapy with metformin. The primary outcomes were aggregates of any diabetes-related clinical endpoint, diabetes-related death, and all-cause mortality.
-
Liraglutide - LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results): A randomized, double-blind, placebo-controlled trial that assessed the cardiovascular safety and efficacy of the GLP-1 receptor agonist liraglutide in 9,340 patients with type 2 diabetes at high risk for cardiovascular events. The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Sitagliptin - TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin): A randomized, double-blind, placebo-controlled trial that evaluated the cardiovascular safety of the DPP-4 inhibitor sitagliptin in 14,671 patients with type 2 diabetes and established cardiovascular disease. The primary cardiovascular outcome was a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.
Performance Data Comparison
The following tables summarize the performance of this compound (Aleglitazar) in comparison to established diabetes therapies based on data from the aforementioned clinical trials. It is important to note that these are not head-to-head comparisons unless specified and trial populations and durations may vary.
Table 1: Glycemic and Lipid Efficacy
| Drug (Trial) | Dose(s) | Change in HbA1c (vs. Placebo) | Change in Triglycerides (vs. Placebo) | Change in HDL-C (vs. Placebo) | Change in LDL-C (vs. Placebo) |
| This compound (Aleglitazar) (SYNCHRONY) | 150 µg | -0.99% | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| Pioglitazone (PROactive) | 15-45 mg | -0.5% (difference from placebo) | -11.4% (vs. -5.2% in placebo) | +13.5% (vs. +8.2% in placebo) | +6.2% (vs. +4.9% in placebo) |
| Metformin (UKPDS 34) | Titrated | Median 7.4% (vs. 8.0% in conventional) | Not reported as a primary outcome | Not reported as a primary outcome | Not reported as a primary outcome |
| Liraglutide (LEADER) | Up to 1.8 mg | -0.40% (estimated difference) | Not reported as a primary outcome | Not reported as a primary outcome | Not reported as a primary outcome |
| Sitagliptin (TECOS) | 50 or 100 mg | -0.29% (mean difference) | Not reported as a primary outcome | Not reported as a primary outcome | Not reported as a primary outcome |
Table 2: Cardiovascular Outcomes and Key Safety Parameters
| Drug (Trial) | Primary Cardiovascular Outcome (vs. Control) | Risk of Heart Failure | Weight Change | Risk of Hypoglycemia | Other Key Adverse Events |
| This compound (Aleglitazar) (AleCardio) | HR 0.96 (Not Significant) | Increased (3.4% vs. 2.8% placebo) | +1.37 kg (vs. -0.53 kg placebo) | More frequent (7.8% vs. 1.7% placebo) | Increased gastrointestinal hemorrhage and renal dysfunction |
| Pioglitazone (PROactive) | HR 0.90 (Not Significant for primary endpoint); HR 0.84 (Significant for main secondary endpoint) | Increased reports of serious heart failure | Increased | Not significantly different from placebo | Edema |
| Metformin (UKPDS 34) | 32% risk reduction for any diabetes-related endpoint | Not reported as a primary outcome | No significant change | Did not differ from sulfonylurea alone | Gastrointestinal side effects |
| Liraglutide (LEADER) | HR 0.87 (Significant) | Not significantly different from placebo | Weight loss | Lower risk than some comparators | Pancreatitis (not significantly different from placebo) |
| Sitagliptin (TECOS) | HR 0.98 (Non-inferior) | No increased risk (HR 1.00) | Neutral | Low risk | No significant increase in pancreatitis or pancreatic cancer |
Conclusion
This compound (Aleglitazar), as a dual PPARα/γ agonist, demonstrated efficacy in improving glycemic control and lipid profiles in Phase II and III trials. However, the large-scale cardiovascular outcome trial, AleCardio, was terminated prematurely due to a lack of efficacy in reducing major adverse cardiovascular events and an increase in serious adverse events, including heart failure, gastrointestinal hemorrhage, and renal dysfunction.
In comparison, established therapies present varied profiles. Metformin remains a first-line therapy with proven benefits in reducing diabetes-related endpoints. Pioglitazone has shown some benefits on secondary macrovascular endpoints but is associated with an increased risk of heart failure and weight gain. Newer agents like the GLP-1 receptor agonist Liraglutide have demonstrated a significant reduction in cardiovascular events, coupled with weight loss benefits. The DPP-4 inhibitor Sitagliptin has a neutral effect on cardiovascular outcomes and a favorable safety profile with a low risk of hypoglycemia.
The development of this compound highlights the challenge of translating promising dual-agonist mechanisms into a safe and effective therapy for type 2 diabetes with a favorable cardiovascular risk profile. The data from its clinical trial program underscore the importance of large-scale safety and outcome studies in the evaluation of new antidiabetic agents.
References
- 1. Cardiovascular Risk Reduction With Liraglutide: An Exploratory Mediation Analysis of the LEADER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. TECOS: No Differences in Heart Failure Outcomes When Sitagliptin Added to Usual Care in Diabetics | tctmd.com [tctmd.com]
- 4. LEADER: Liraglutide lowers CVD risk in type 2 diabetes | MDedge [mdedge.com]
- 5. TECOS finds no CV risks for sitagliptin | MDedge [mdedge.com]
Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, showed early promise in managing type 2 diabetes by addressing both hyperglycemia and dyslipidemia. However, its clinical development was halted due to a lack of cardiovascular efficacy and safety concerns. This guide provides a meta-analysis of key clinical trial data for aleglitazar and compares it with other relevant PPAR agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance and underlying mechanisms.
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from major clinical trials involving aleglitazar and other PPAR agonists, focusing on cardiovascular outcomes, glycemic control, lipid profile modifications, and adverse events.
Table 1: Major Adverse Cardiovascular Events (MACE)
| Compound | Trial | Primary Endpoint | Hazard Ratio (95% CI) vs. Placebo/Comparator | p-value | Key Findings |
| Aleglitazar | AleCardio | Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke | 0.96 (0.83-1.11) | 0.57 | Did not reduce the risk of cardiovascular outcomes.[1] |
| Pioglitazone | PROactive | All-cause mortality, non-fatal MI, stroke, major leg amputation, ACS, coronary and leg revascularization | 0.90 (0.80-1.02) | 0.095 | Non-significant reduction in the primary composite endpoint. |
| Saroglitazar | PRESS V | Not powered for MACE | - | - | Primarily assessed lipid and glycemic parameters. |
| Tesaglitazar | - | Development terminated | - | - | Development halted due to renal toxicity.[2] |
Table 2: Glycemic Control
| Compound | Trial/Study | Change in HbA1c (%) vs. Placebo/Comparator | p-value |
| Aleglitazar | Pooled Analysis (3 Phase III trials) | Statistically significant reduction | <0.05 |
| Pioglitazone | Various | Significant reductions | <0.05 |
| Saroglitazar | PRESS V | -0.3% (vs. baseline) | <0.05 |
Table 3: Lipid Profile
| Compound | Trial/Study | Change in Triglycerides (%) | Change in HDL-C (%) | Change in LDL-C (%) |
| Aleglitazar | AleCardio | Significant reduction | Significant increase | Significant reduction |
| Pioglitazone | PROactive | Reduction | Increase | Increase |
| Saroglitazar | PRESS V | -45% (4mg dose) | Increase | -5% (4mg dose) |
Table 4: Key Adverse Events
| Adverse Event | Aleglitazar (AleCardio) | Placebo (AleCardio) | p-value | Other PPAR Agonists (Selected Data) |
| Heart Failure | 3.4% | 2.8% | 0.14 | Pioglitazone: Increased risk of heart failure. |
| Renal Dysfunction | 7.4% | 2.7% | <0.001 | Tesaglitazar: Terminated due to renal toxicity.[2] |
| Bone Fractures | Increased incidence | - | - | Pioglitazone: Increased fracture risk, particularly in women. |
| Gastrointestinal Hemorrhages | 2.4% | 1.7% | 0.03 | - |
| Weight Gain | +1.37 kg (pooled analysis) | -0.53 kg (pooled analysis) | <0.05 | Pioglitazone and Saroglitazar are also associated with weight gain. |
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are extensive. Below are summaries of the key methodologies employed in the pivotal AleCardio trial for Aleglitazar.
AleCardio Trial (NCT01042769) Protocol Summary
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[1][3]
-
Participants: 7,226 patients with type 2 diabetes mellitus and a recent acute coronary syndrome (ACS).
-
Intervention: Patients were randomized in a 1:1 ratio to receive either 150 µg of aleglitazar or a matching placebo daily, in addition to standard medical therapy.
-
Primary Efficacy Endpoint: The primary outcome was the time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Principal Safety Endpoints: Key safety endpoints included hospitalization due to heart failure and changes in renal function.
-
Data Collection for Glycemic and Lipid Profiles: Blood samples were collected at baseline and at regular follow-up visits. Standard laboratory procedures were used to measure HbA1c, fasting plasma glucose, and a full lipid panel (total cholesterol, HDL-C, LDL-C, and triglycerides).
-
Follow-up: Patients were followed for a median of 104 weeks. The trial was terminated prematurely due to futility for efficacy and an increase in safety signals.
Visualizations
PPAR α/γ Signaling Pathway
Dual PPAR-α and PPAR-γ agonists like aleglitazar exert their effects by activating these nuclear receptors, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Caption: Aleglitazar activates PPAR-α/γ, leading to gene transcription changes that affect lipid and glucose metabolism.
AleCardio Clinical Trial Workflow
The workflow of a large-scale clinical trial like AleCardio involves several key phases, from patient recruitment to final data analysis.
Caption: The workflow of the AleCardio clinical trial, from patient enrollment to data analysis.
References
- 1. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the dual peroxisome proliferator-activated receptor α/γ agonist aleglitazar to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oxeglitazar: A Procedural Guide for Laboratory Professionals
The fundamental principle guiding the disposal of any investigational product is to manage it as a controlled process from the moment it is designated as waste until its final destruction.[1] This "cradle-to-grave" model is essential for participant safety in clinical trials, data integrity, and environmental protection.[1]
Hazard Assessment and Initial Steps
Prior to initiating any disposal procedure, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.[2] They can provide guidance on whether the compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[2]
Key initial actions include:
-
Training: All personnel handling the chemical waste must be up-to-date on institutional chemical waste management training.[3]
-
Personal Protective Equipment (PPE): Always don appropriate PPE, including lab coats, gloves, and safety glasses, when handling Oxeglitazar waste.
Step-by-Step Disposal Protocol
The following procedure outlines the general steps for the proper disposal of this compound, which should be adapted to comply with institutional and local regulations.
1. Container Selection and Preparation:
-
Select a container that is compatible with the physical and chemical properties of this compound. This is typically a glass or plastic container.
-
For unused or partially used vials, syringes, or other original containers, it is often not necessary to empty them. They can be disposed of "as is".
2. Labeling of Waste Containers:
-
Obtain official hazardous waste labels from your EHS department; no other labels are acceptable.
-
Affix a completed label to each waste container, including the following information:
-
Principal Investigator's (PI) name
-
Location of storage (building and room number)
-
Contact phone number for the research team
-
The full chemical name "this compound" (no abbreviations) and its concentration or percentage.
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store all labeled waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA must be registered with the EHS department and may be a locked cabinet or a secondary containment tub with a lid.
-
Ensure weekly inspections of the containers in the SAA are conducted and documented on an SAA Inspection Log.
4. Arranging for Final Disposal:
-
To initiate the disposal process, submit a completed Chemical Waste Disposal Request Form to your EHS department.
-
EHS will then coordinate the pickup and transport of the waste to a permitted hazardous waste incineration facility.
It is crucial to remember that investigational drugs deemed hazardous will be collected by EHS for transport to an approved environmental management vendor for incineration. Non-hazardous agents may be placed in red biohazard-chemotoxic containers for incineration.
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table summarizes general timelines and requirements for investigational product waste management.
| Parameter | Guideline | Source |
| Training Renewal | Annually | |
| SAA Inspection Frequency | Weekly | |
| Expired Medication Holding Period | 60 days from date of expiration for sponsor disposition | |
| Waste Pickup Timeframe | Within 3 working days of request (example) |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available. The disposal process itself is a regulated procedure rather than an experimental one. The standard method for the final destruction of hazardous pharmaceutical waste is incineration at a permitted facility.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and your Environmental Health and Safety department for detailed instructions and compliance with local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Oxeglitazar
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Oxeglitazar. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent compound, minimizing exposure risks and ensuring a secure laboratory environment.
This compound is a research- K chemical, and as such, comprehensive safety data may not be publicly available. The following recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be implemented in conjunction with a thorough risk assessment specific to your laboratory's operations.[1][2][3] A substance-specific Safety Data Sheet (SDS) should always be consulted when available.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[1][4]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles or Glasses with Side Shields | Must meet ANSI Z87.1 standards. Provides protection from splashes and airborne particles. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powdered form of the compound or when there is a risk of aerosol generation. A fit test is essential to ensure a proper seal. |
| Body Protection | Disposable Gown or Lab Coat | A disposable gown provides a barrier against contamination of personal clothing. Lab coats should be buttoned and have long sleeves. |
| Foot Protection | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. The following step-by-step workflow should be adopted for all procedures involving this compound.
A. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Weighing: Use a dedicated set of spatulas and weigh boats for this compound. Tare the balance with the weigh boat before adding the compound. Handle the powder gently to avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed powder in the fume hood. Ensure the container is securely capped before removing it from the hood.
B. Experimental Use:
-
Clear Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and hazard information.
-
Containment: Whenever possible, perform experimental procedures in a closed system to minimize the risk of release.
-
Transport: When moving this compound between laboratories, use a sealed, secondary container to prevent spills in transit.
III. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is necessary to mitigate harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately. Seek medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Work from the outside in to clean the area. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Major Spill | Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment. |
IV. Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a clearly labeled, sealed waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste vendor in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Visualized Workflows for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Caption: Decision workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
